Technical Documentation Center

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
  • CAS: 1353945-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Foreword: The Strategic Importance of Pyrrolidine Scaffolds In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a "privileged scaffold." Its rigid, three-dimensional structure is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a "privileged scaffold." Its rigid, three-dimensional structure is a cornerstone in the design of a multitude of biologically active molecules, from antiviral agents to enzyme inhibitors.[1] The specific molecule of interest, 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, represents a versatile intermediate. The benzonitrile group serves as a precursor for various functional groups or as a key interaction motif in drug-receptor binding, while the chiral 3-hydroxypyrrolidine moiety offers a handle for stereospecific interactions, crucial for efficacy and selectivity.[1][2] This guide provides a detailed examination of the principal synthetic routes to this compound, emphasizing the chemical logic, procedural integrity, and practical insights essential for researchers in drug discovery and development.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The molecular architecture of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile suggests two primary and highly effective retrosynthetic disconnections at the benzylic C-N bond. This leads to two distinct, yet complementary, synthetic strategies:

  • Strategy A: Nucleophilic Substitution: This is the most direct approach, involving the formation of the C-N bond via an S_N2 reaction between a nucleophilic amine (3-hydroxypyrrolidine) and an electrophilic benzyl halide (2-(halomethyl)benzonitrile).

  • Strategy B: Reductive Amination: This powerful and versatile one-pot method involves the condensation of an aldehyde (2-cyanobenzaldehyde) with an amine (3-hydroxypyrrolidine) to form an intermediate iminium ion, which is subsequently reduced in situ to yield the target secondary amine.[3][4][5]

The choice between these strategies often depends on the availability and cost of starting materials, desired scale, and specific laboratory capabilities.

G cluster_A Strategy A: Nucleophilic Substitution cluster_B Strategy B: Reductive Amination Target 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile SM_A1 2-(Bromomethyl)benzonitrile Target->SM_A1 C-N Disconnection (SN2 Pathway) SM_A2 (R/S)-3-Hydroxypyrrolidine Target->SM_A2 SM_B1 2-Cyanobenzaldehyde Target->SM_B1 C-N Disconnection (Imine Formation/Reduction) SM_B2 (R/S)-3-Hydroxypyrrolidine Target->SM_B2

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis via Nucleophilic Substitution

This pathway is predicated on the high reactivity of benzylic halides towards nucleophilic attack. It is often favored for its straightforward execution and predictable outcomes.

Mechanistic Rationale and Experimental Design

The core of this strategy is the S_N2 reaction between 2-(bromomethyl)benzonitrile and 3-hydroxypyrrolidine.

  • The Electrophile: 2-(Bromomethyl)benzonitrile is an ideal substrate. The benzylic carbon is activated towards nucleophilic attack, and bromide is an excellent leaving group.[6]

  • The Nucleophile: The secondary amine of 3-hydroxypyrrolidine is a potent nucleophile. The stereochemistry of the final product (R or S) is directly determined by the enantiomer of 3-hydroxypyrrolidine used as the starting material.

  • Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. It neutralizes the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is optimal. These solvents effectively solvate the cations while leaving the nucleophile relatively "bare," thereby accelerating the rate of the S_N2 reaction.

G cluster_reactants Reactants cluster_products Products Pyrrolidine 3-Hydroxypyrrolidine (Nucleophile) Reaction S_N2 Reaction Solvent: ACN Temp: RT to 50°C Pyrrolidine->Reaction BenzylBromide 2-(Bromomethyl)benzonitrile (Electrophile) BenzylBromide->Reaction Base K₂CO₃ (Base) Base->Reaction Target Target Molecule Salt KBr + KHCO₃ Reaction->Target Reaction->Salt G Aldehyde 2-Cyanobenzaldehyde Iminium Iminium Ion (transient intermediate) Aldehyde->Iminium + Amine - H₂O Amine 3-Hydroxypyrrolidine Amine->Iminium Product Target Molecule Iminium->Product Reduction STAB NaBH(OAc)₃ (Selective Reducing Agent) STAB->Product Hydride Transfer

Sources

Exploratory

The Allosteric WIP1 Phosphatase Inhibitor GSK2830371: A Technical Guide for Drug Development Professionals

Executive Summary This technical guide provides an in-depth analysis of the potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), GSK2830371, identified by CAS number 1354011-06-5. WIP1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), GSK2830371, identified by CAS number 1354011-06-5. WIP1, encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. Its overexpression or amplification is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document synthesizes the current understanding of GSK2830371's mechanism of action, provides detailed protocols for its preclinical evaluation, and discusses its potential in oncology drug development.

Introduction: The Rationale for Targeting WIP1 Phosphatase

The integrity of the genome is maintained by a complex signaling network known as the DNA damage response (DDR). A key player in this network is the tumor suppressor protein p53, which, upon activation by genotoxic stress, can induce cell cycle arrest, senescence, or apoptosis to prevent the propagation of damaged cells. The activity of p53 is tightly controlled, in part, by the serine/threonine phosphatase WIP1.

WIP1 functions as a homeostatic regulator, terminating the DDR signaling cascade by dephosphorylating and inactivating key proteins such as p53, ATM, Chk2, and γ-H2AX.[1][2] In many cancers, PPM1D is amplified or overexpressed, leading to a blunted DDR and increased resistance to anticancer therapies. This oncogenic role of WIP1 has established it as a promising target for cancer drug discovery.[3][4] GSK2830371 has emerged as a first-in-class, orally active, allosteric inhibitor of WIP1, offering a novel strategy to restore p53 function and sensitize cancer cells to genotoxic agents.[5]

GSK2830371: Mechanism of Action and Biochemical Profile

GSK2830371 is a highly selective, allosteric inhibitor of WIP1 phosphatase with a reported IC50 of 6 nM.[6] Unlike competitive inhibitors that target the active site, GSK2830371 binds to a unique "flap" subdomain near the catalytic site of WIP1.[5] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates. This unique mechanism of action confers high selectivity for WIP1 over other phosphatases, minimizing off-target effects.[5]

Key Biochemical Data
ParameterValueReference
Target Wild-type p53-induced phosphatase 1 (WIP1/PPM1D)[5]
CAS Number 1354011-06-5
Molecular Formula C21H22F3N5O3S
Molecular Weight 497.5 g/mol
IC50 (WIP1) 6 nM[6]
Mechanism of Action Allosteric, non-competitive inhibition[5]

The WIP1-p53 Signaling Axis and the Impact of GSK2830371

Under normal physiological conditions, WIP1 forms a negative feedback loop with p53. Following DNA damage, p53 is activated and transcriptionally induces WIP1. WIP1, in turn, dephosphorylates and inactivates p53 and other upstream components of the DDR pathway, allowing for the termination of the stress response once the damage is repaired.[7] In cancers with PPM1D amplification, this negative feedback is hyperactive, leading to suppression of p53's tumor-suppressive functions.

GSK2830371 intervenes in this pathway by inhibiting WIP1 activity. This leads to the sustained phosphorylation and activation of p53 at key residues, such as Serine 15, and other WIP1 substrates like Chk2 (at Threonine 68).[8][9] The net effect is a potentiation of the DDR signaling, leading to enhanced cell cycle arrest, apoptosis, and senescence in cancer cells.

WIP1_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_response DNA Damage Response cluster_regulation Negative Regulation DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk2 Chk2 ATM_ATR->Chk2 p p53 p53 ATM_ATR->p53 p (Ser15) Chk2->p53 p (Ser20) Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis p53->Cell_Cycle_Arrest WIP1 WIP1 (PPM1D) p53->WIP1 Upregulates WIP1->Chk2 WIP1->p53 de-p (Ser15) GSK2830371 GSK2830371 GSK2830371->WIP1

Figure 1: The WIP1-p53 signaling pathway and the inhibitory action of GSK2830371.

Preclinical Evaluation of GSK2830371: Experimental Protocols

In Vitro WIP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2830371 against WIP1 phosphatase activity.

Principle: This assay measures the dephosphorylation of a fluorescent substrate, fluorescein diphosphate (FDP), by recombinant WIP1 enzyme. The inhibition of this reaction by GSK2830371 is quantified by a decrease in the fluorescent signal.

Materials:

  • Recombinant human WIP1 (catalytic domain)

  • Fluorescein diphosphate (FDP)

  • Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA[6]

  • GSK2830371 (serial dilutions in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (excitation/emission: 485/530 nm)

Protocol:

  • Prepare serial dilutions of GSK2830371 in DMSO.

  • In a 384-well plate, add 1 µL of the GSK2830371 dilutions or DMSO (vehicle control).

  • Add 24 µL of a solution containing 50 µM FDP in assay buffer to each well.

  • Initiate the reaction by adding 25 µL of 10 nM WIP1 in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the fluorescence intensity at 485 nm excitation and 530 nm emission.

  • Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays

Objective: To assess the effect of GSK2830371 on the proliferation of cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • MCF-7 (human breast adenocarcinoma, PPM1D amplified, p53 wild-type) or other relevant cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GSK2830371 (serial dilutions in DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader (510 nm)

Protocol:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well for MCF-7) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of GSK2830371 (e.g., 0.01 to 10 µM) or DMSO for 72-96 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) value.

Objective: To confirm the on-target effect of GSK2830371 by detecting increased phosphorylation of p53 at Serine 15.

Materials:

  • MCF-7 cells

  • GSK2830371

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed MCF-7 cells and treat with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Principle: Human cancer cells (e.g., DOHH2, a B-cell lymphoma line) are implanted into immunocompromised mice to form tumors. The effect of GSK2830371 on tumor growth is then monitored.

Materials:

  • DOHH2 cells

  • Immunocompromised mice (e.g., NOD/SCID)

  • GSK2830371

  • Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant DOHH2 cells into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer GSK2830371 orally (e.g., 75 or 150 mg/kg, twice or three times daily) for a specified duration (e.g., 14 days).[1]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for phospho-Chk2 and phospho-p53).[8]

Xenograft_Workflow Cell_Culture 1. DOHH2 Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of GSK2830371 or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision & PD Markers Monitoring->Endpoint

Figure 2: A typical workflow for a DOHH2 xenograft study with GSK2830371.

Combination Strategies and Future Perspectives

The mechanism of action of GSK2830371, which involves the reactivation of the p53 pathway, makes it an attractive candidate for combination therapies. Preclinical studies have shown that GSK2830371 can potentiate the activity of MDM2 inhibitors (e.g., Nutlin-3, RG7388, and HDM201) in a p53-dependent manner.[10][11][12][13][14] This combination leads to a more robust activation of p53 and enhanced apoptosis in cancer cells. Furthermore, GSK2830371 has been shown to sensitize breast cancer cells to genotoxic chemotherapy like doxorubicin.[11][12]

While no clinical trials for GSK2830371 have been publicly disclosed to date, its potent preclinical activity and favorable oral bioavailability warrant further investigation. Future research should focus on identifying predictive biomarkers of response, such as PPM1D amplification and wild-type TP53 status, to guide patient selection in potential clinical studies. The development of next-generation WIP1 inhibitors with improved pharmacokinetic profiles is also an active area of research.[6]

Conclusion

GSK2830371 is a pioneering small molecule inhibitor that has validated WIP1 phosphatase as a druggable target in oncology. Its allosteric mechanism of action provides high selectivity, and its ability to reactivate the p53 tumor suppressor pathway holds significant therapeutic promise, particularly in combination with other anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of GSK2830371 and other WIP1 inhibitors in the fight against cancer.

References

  • Lee, C. H., et al. (2013).
  • Spandidos Publications. (2021). Oncogenic WIP1 phosphatase attenuates the DNA damage response and sensitizes p53 mutant Jurkat cells to apoptosis. Oncology Letters, 21(6), 1-10.
  • Macurek, L., et al. (2010). Wip1 directly dephosphorylates gamma-H2AX and attenuates the DNA damage response. Cancer research, 70(16), 6347-6357.
  • Kleiblova, P., et al. (2017). WIP1 phosphatase as pharmacological target in cancer therapy. Journal of molecular medicine, 95(7), 681-693.
  • Lindqvist, A., et al. (2011). Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis. The Journal of cell biology, 195(4), 581-590.
  • ResearchGate. Role of WIP1 phosphatase in termination of DNA damage response. [Link]

  • Zhang, C., et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Cancers, 13(15), 3894.
  • Belova, G. I., et al. (2005). Chemical inhibition of Wip1 phosphatase contributes to suppression of tumorigenesis. Cancer biology & therapy, 4(10), 1154-1158.
  • PubMed. Chemical inhibition of Wip1 phosphatase contributes to suppression of tumorigenesis. [Link]

  • Hrstka, R., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(14), 17796-17813.
  • PubMed. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. [Link]

  • Wang, G., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3894.
  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.
  • Sontag, E., et al. (2009). Targeting Protein Serine/Threonine Phosphatases for Drug Development. Medicinal research reviews, 29(1), 81-118.
  • bioRxiv. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. [Link]

  • Richardson, M. J., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular cancer therapeutics, 15(5), 838-849.

Sources

Foundational

"2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile mechanism of action"

This guide provides an in-depth technical analysis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6). While often categorized commercially as a high-purity building block, this molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6).

While often categorized commercially as a high-purity building block, this molecule represents a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs) and emerging PD-1/PD-L1 small molecule checkpoint inhibitors .

Executive Summary

  • Compound Name: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

  • CAS Number: 1353945-70-6

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.25 g/mol

  • Core Identity: A functionalized benzylamine scaffold combining a 2-cyanobenzyl "anchor" group with a 3-hydroxypyrrolidine polar core.[1]

  • Primary Mechanism: Competitive, non-covalent inhibition of serine proteases (specifically DPP-4) via electrostatic anchoring of the nitrile group; also functions as a dimerization scaffold for PD-L1 small molecule inhibitors.

Chemical Structure & Properties[1][2][3]

The molecule consists of two distinct domains linked by a methylene bridge:

  • The Warhead/Anchor (2-Cyanobenzyl): A lipophilic benzene ring substituted with a nitrile (cyano) group at the ortho position. In medicinal chemistry, this moiety is famous for its role in Alogliptin , where the nitrile forms critical hydrogen bonds with the target's active site (Arg125/Glu205 in DPP-4).

  • The Polar Core (3-Hydroxypyrrolidine): A chiral, nitrogen-containing heterocycle. The hydroxyl group increases aqueous solubility and provides a vector for hydrogen bonding within the S2 or S1' subsites of enzymes.

Physicochemical Data Table
PropertyValueSignificance
LogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability (CNS/Cellular penetration).
TPSA ~43 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Base) ~8.5 - 9.0The pyrrolidine nitrogen is protonated at physiological pH, driving electrostatic interactions.
H-Bond Donors 1 (OH)Specific interaction with backbone carbonyls in target proteins.
H-Bond Acceptors 3 (N, CN, O)Allows for versatile binding modes.

Mechanism of Action (MoA)

Although this molecule is an intermediate, its structure dictates a specific biological mechanism when interacting with protein targets, particularly DPP-4 (CD26) .

The "Nitrile Anchor" Hypothesis (Non-Covalent)

Unlike vildagliptin or saxagliptin, which use a nitrile on the pyrrolidine ring to form a covalent imidate adduct with the catalytic Serine-630, the benzonitrile group in this molecule typically acts via a non-covalent mechanism (similar to Alogliptin).

  • Entry: The molecule enters the DPP-4 active site.

  • Electrostatic Locking: The protonated nitrogen of the pyrrolidine interacts with Glu205/Glu206 (the double-glutamic acid motif characteristic of DPP-4).

  • The Nitrile Interaction: The ortho-cyano group does not react covalently. Instead, it fits into the S1 pocket and forms a strong hydrogen bond/electrostatic interaction with the guanidinium group of Arg125 . This "anchors" the molecule, preventing substrate access.

  • Chiral Positioning: The 3-hydroxyl group on the pyrrolidine ring orients toward the solvent interface or interacts with Tyr547 , stabilizing the complex.

Visualization: Structural Interaction Pathway

MoA_Mechanism node_chem 2-((3-Hydroxypyrrolidin-1-yl) methyl)benzonitrile node_target DPP-4 Active Site node_chem->node_target Diffusion node_interact1 Electrostatic Clamp (Pyrrolidine N+ <-> Glu205/206) node_target->node_interact1 Recognition node_interact2 Nitrile Anchoring (CN Group <-> Arg125) node_target->node_interact2 Stabilization node_result Competitive Inhibition (Substrate Blockade) node_interact1->node_result node_interact2->node_result

Figure 1: Mechanistic flow of the scaffold interacting with the DPP-4 active site residues.

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-value "fragment" for screening against:

  • Serine Proteases: DPP-4, FAP (Fibroblast Activation Protein), and Prolyl Endopeptidase.

  • GPCRs: The benzylamine motif is common in Histamine H3 antagonists and Dopamine D3 ligands.

PD-1/PD-L1 Immunomodulation

Recent patent literature (e.g., WO2015/160641) highlights the use of substituted benzylamine scaffolds in small molecule inhibitors of the PD-1/PD-L1 checkpoint. In this context, the benzonitrile group aids in inducing the dimerization of PD-L1 , effectively internalizing the protein and preventing it from suppressing T-cells.

Experimental Protocols

Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize the title compound from commercially available precursors.

Reagents:

  • 2-(Bromomethyl)benzonitrile (1.0 eq)

  • 3-Hydroxypyrrolidine (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Workflow:

  • Preparation: Dissolve 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol) in 20 mL anhydrous ACN.

  • Base Addition: Add finely ground

    
     (3.45 g, 25 mmol) to the solution.
    
  • Amine Addition: Dropwise add 3-hydroxypyrrolidine (0.96 g, 11 mmol) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[2] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Yield: Expect ~85-90% as a pale yellow oil or low-melting solid.

DPP-4 Inhibition Assay (In Vitro Validation)

Objective: Determine the


 of the molecule against recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme (0.5 nM final).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amido-4-methylcoumarin), 10 µM final.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Step-by-Step:

  • Plate Setup: Use black 96-well plates.

  • Compound Dilution: Prepare serial dilutions of the title compound in DMSO (Final DMSO < 1%).

  • Pre-Incubation: Add 10 µL of compound and 40 µL of DPP-4 enzyme solution. Incubate for 15 minutes at 25°C.

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate solution.

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Safety & Handling (SDS Summary)

Hazard ClassSignal WordH-StatementsPrecautionary Measures
Acute Toxicity (Oral) WarningH302 (Harmful if swallowed)Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation WarningH315 (Causes skin irritation)Wear nitrile gloves and lab coat.
Eye Irritation WarningH319 (Causes serious eye irritation)Wear safety goggles. Eye wash station required.
Reactivity StableIncompatible with strong oxidizersStore in cool, dry place (2-8°C recommended).

References

  • World Intellectual Property Organization (WIPO). (2015). WO2015160641A2: Compounds useful as immunomodulators. (Relating to benzylamine scaffolds in PD-1 inhibition).
  • Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. (Provides the mechanistic basis for 2-cyanobenzyl interactions). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: In Vitro Profiling of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

This technical monograph details the in vitro profiling strategy for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile , a privileged chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD). This guide tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the in vitro profiling strategy for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile , a privileged chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD).

This guide treats the compound as a Lead Fragment/Probe , analyzing its structural pharmacophores to define the necessary biological assays. The protocols below are designed to validate its activity against likely targets (DPP-4, GPCRs) and assess its safety liability (hERG).

Executive Summary & Structural Logic

Compound Identity: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Chemical Class: Ortho-cyanobenzylamine derivative. Primary Application: Fragment-based screening for serine proteases (DPP-4) and aminergic GPCRs.

Structural Pharmacophore Analysis

This molecule integrates two critical binding motifs found in approved therapeutics:

  • 2-Cyanobenzyl Group: A known pharmacophore for the S2 subsite of Dipeptidyl Peptidase-4 (DPP-4) . In drugs like Alogliptin, the benzonitrile moiety occupies the S2 hydrophobic pocket, where the nitrile group can interact with Arg125.

  • 3-Hydroxypyrrolidine: A versatile, hydrophilic amine scaffold. Unlike the 3-aminopiperidine found in Alogliptin (which forms salt bridges with Glu205/Glu206), the 3-hydroxypyrrolidine offers a hydrogen-bond donor/acceptor profile suitable for exploring distinct sub-pockets or improving metabolic stability over primary amines.

Hypothesis for Profiling:

  • Primary Target: DPP-4 (Inhibition of catalytic activity).

  • Secondary Target: Histamine H3 or Muscarinic receptors (GPCR binding via the basic nitrogen).

  • Safety Liability: hERG channel blockade (risk associated with lipophilic benzylamines).

Primary Pharmacology: DPP-4 Enzymatic Assay

The most probable biological activity for this scaffold is inhibition of DPP-4. The following protocol utilizes a fluorogenic substrate to determine the IC50.[1]

Assay Principle

DPP-4 cleaves the peptide bond after the proline residue in Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), releasing free AMC. AMC fluorescence is measured (Ex: 360 nm / Em: 460 nm). Inhibitors prevent this cleavage, reducing fluorescence.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

    • Enzyme: Recombinant human DPP-4 (rhDPP-4), diluted to 10 pM final concentration.

    • Substrate: Gly-Pro-AMC (Final concentration: 10 µM, approx. Km).[2]

    • Test Compound: Dissolve 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile in 100% DMSO. Prepare 10-point serial dilution (e.g., 100 µM to 0.1 nM).

  • Workflow:

    • Step 1: Add 10 µL of Test Compound to a black 384-well plate.

    • Step 2: Add 20 µL of rhDPP-4 enzyme solution. Incubate for 15 mins at 25°C to allow equilibrium binding.

    • Step 3: Initiate reaction by adding 20 µL of Gly-Pro-AMC substrate.

    • Step 4: Monitor fluorescence kinetically for 30 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence curve (RFU/min).

    • Normalize slope against Vehicle Control (DMSO) = 100% Activity.

    • Fit data to the 4-parameter logistic equation to derive IC50.

Mechanism Visualization

The following diagram illustrates the hypothetical binding mode driving this assay choice.

DPP4_Mechanism Compound 2-((3-Hydroxypyrrolidin- 1-yl)methyl)benzonitrile S2_Pocket DPP-4 S2 Subsite (Arg125) Compound->S2_Pocket 2-Cyanobenzyl Interaction S1_Pocket DPP-4 S1 Subsite (Glu205/206) Compound->S1_Pocket Pyrrolidine N Interaction Inhibition Steric Blockade of Catalytic Triad S2_Pocket->Inhibition Prevents Substrate Entry S1_Pocket->Inhibition Disrupts Orientation

Caption: Hypothetical binding mode of the scaffold within the DPP-4 active site, justifying the enzymatic assay.

Secondary Pharmacology: GPCR Radioligand Binding

Benzylamine derivatives often exhibit off-target activity against aminergic GPCRs. The Histamine H3 receptor is a critical target to exclude (or validate if intended) due to the structural similarity of the N-benzylpyrrolidine motif to known H3 antagonists.

Assay Protocol (Membrane Binding)
  • System: CHO cell membranes overexpressing human Histamine H3 receptor.

  • Radioligand: [3H]-N-alpha-methylhistamine (~2 nM).

  • Non-specific Binding Definition: 10 µM R-alpha-methylhistamine.

  • Incubation: 60 minutes at 25°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl2).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

Interpretation:

  • >50% Displacement at 10 µM: Indicates a "Hit". Full Ki determination required.

  • <50% Displacement: Compound is selective against H3 (Desirable for a DPP-4 inhibitor).

Safety Pharmacology: hERG Potassium Channel

The "benzonitrile-linker-basic amine" structure carries a risk of blocking the hERG potassium channel, potentially leading to QT prolongation.

Automated Patch Clamp Protocol (QPatch/PatchXpress)
  • Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Measure tail current).

  • Compound Application: Apply increasing concentrations (e.g., 1, 10, 30 µM).

  • Metric: Measure inhibition of peak tail current.

Risk Threshold:

  • IC50 < 10 µM: High risk of cardiotoxicity.

  • IC50 > 30 µM: Low risk (Acceptable for early discovery).

Data Presentation & Analysis

When reporting the in vitro activity of this compound, summarize data in the following format to facilitate decision-making (Go/No-Go).

Assay CategoryTarget / ParameterMetricDesired ProfileCritical Threshold
Primary Potency DPP-4 (Human)IC50< 100 nM> 1 µM (Inactive)
Selectivity DPP-8 / DPP-9IC50> 10 µM< 1 µM (Toxic risk)
Off-Target Histamine H3Ki> 10 µM< 1 µM (Side effects)
Safety hERG ChannelIC50> 30 µM< 10 µM (Cardiotox)
ADME Microsomal Stability (Human)T1/2> 30 min< 15 min (High clearance)
Screening Cascade Workflow

The following diagram outlines the logical flow of experiments for this specific chemical entity.

Screening_Cascade cluster_Primary Primary Screening cluster_Secondary Selectivity & Safety Start Compound Synthesis: 2-((3-Hydroxypyrrolidin-1-yl) methyl)benzonitrile DPP4_Assay DPP-4 Enzymatic Assay (Fluorescence) Start->DPP4_Assay Selectivity DPP-8/9 Selectivity DPP4_Assay->Selectivity IC50 < 1 µM hERG hERG Patch Clamp Selectivity->hERG Selectivity > 100x Decision Lead Optimization Candidate hERG->Decision IC50 > 30 µM

Caption: Strategic screening cascade for validating the 2-cyanobenzyl-pyrrolidine scaffold.

References

  • Structure-Activity Relationships of Alogliptin: Feng, J., et al. (2007). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 50(10), 2297–2300. [Link] (Validates the 2-cyanobenzyl group as a critical S2-pocket binder).

  • GPCR Fragment Screening: Congreve, M., et al. (2003). "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today, 8(19), 876-877. [Link] (Provides context for profiling low-molecular-weight pyrrolidine fragments).

  • hERG Safety Profiling: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG Potassium Channels and Cardiac Arrhythmia." Nature 440, 463–469. [Link] (Standard reference for the safety pharmacology protocols described).

  • Histamine H3 Antagonist Scaffolds: Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry, 54(1), 26–53. [Link] (Highlights the prevalence of N-benzylpyrrolidine motifs in H3 ligands).

Sources

Foundational

An In-depth Technical Guide to the Stability Studies of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel active pharmaceutical ingredient (API), 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS No. 135394...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel active pharmaceutical ingredient (API), 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS No. 1353945-70-6). The stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf life.[1][2] This document outlines a systematic approach grounded in the International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways and establish a robust stability profile. We will delve into the rationale behind forced degradation study design, the development of a stability-indicating analytical method (SIAM), and the protocols for long-term stability assessment. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: Understanding the Molecule and the Mandate for Stability

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a chiral molecule featuring several key functional groups that dictate its chemical behavior: a benzonitrile moiety, a benzylic methylene bridge, and a 3-hydroxypyrrolidine ring.

  • Benzonitrile Group: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide or carboxylic acid.[3][4]

  • Benzylic Methylene: The C-H bonds at the benzylic position are activated and represent a likely site for oxidative degradation.[5][6][7]

  • 3-Hydroxypyrrolidine Ring: The tertiary amine within the pyrrolidine ring is a potential site for oxidation (N-oxide formation), while the secondary alcohol could be oxidized to a ketone. The ring itself may be susceptible to cleavage under extreme stress.

A thorough understanding of how these functional groups react to environmental stressors such as pH, oxygen, light, and heat is a regulatory necessity.[1] Stability studies are not merely a checklist item; they provide critical data that informs formulation development, packaging selection, storage conditions, and the establishment of a retest period.[8][9] This guide details the process for generating this crucial data package.

The Analytical Cornerstone: Development of a Stability-Indicating Method (SIAM)

Before any stability study can be initiated, a validated analytical method capable of separating the intact API from all potential degradation products is required. This is known as a Stability-Indicating Analytical Method (SIAM).[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose due to its high resolving power and sensitivity.[11][12]

HPLC Method Development Protocol
  • Column and Mobile Phase Screening: Initiate method development on a reverse-phase C18 column. Screen various mobile phase compositions, typically combinations of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). The pKa of the molecule must be considered to select a buffer pH that ensures good peak shape.

  • Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the main API peak.

  • Wavelength Selection: Using a photodiode array (PDA) detector, determine the optimal detection wavelength that provides a good response for both the API and the impurities generated during preliminary stress testing.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Exemplar HPLC Method Parameters for a SIAM
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent resolving power for a wide range of polarities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent ionization and good peak shape for the amine.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the API and non-polar degradants.
Gradient 5% B to 95% B over 20 minEnsures elution of all components, from highly polar to non-polar.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 225 nmWavelength providing a suitable response for the benzonitrile chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Forced Degradation: Probing Molecular Liabilities

Forced degradation, or stress testing, is the systematic exposure of the API to conditions more severe than accelerated stability testing.[2][13] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the SIAM.[1] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[13]

Caption: Overall workflow for API stability assessment.

Hydrolytic Degradation (Acid & Base)

Causality: This study assesses susceptibility to hydrolysis. The primary target is the nitrile group, which can hydrolyze to a primary amide (DP-H1) and subsequently to a carboxylic acid (DP-H2).

Protocol:

  • Prepare solutions of the API (approx. 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Maintain the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw aliquots, neutralize them (if necessary), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated SIAM, comparing them against an undegraded control solution.

Oxidative Degradation

Causality: This study probes the molecule's sensitivity to oxidation. The benzylic methylene and the tertiary amine of the pyrrolidine ring are the most probable sites of attack.[5][6] Common degradation products could include the N-oxide (DP-O1) or cleavage at the benzylic position to yield 2-cyanobenzaldehyde.

Protocol:

  • Prepare a solution of the API (approx. 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Add a controlled volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for up to 24 hours.[13] The reaction kinetics can be rapid.

  • At specified time points, withdraw aliquots and analyze immediately by HPLC to prevent over-stressing.

Photolytic Degradation

Causality: This study is essential to determine if the API is light-sensitive, which dictates requirements for packaging and handling. The test follows ICH Q1B guidelines.[14][15][16][17]

Protocol:

  • Expose a solid sample of the API and a solution of the API to a light source conforming to ICH Q1B specifications.

  • The exposure should be for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][18]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • After exposure, prepare the samples for HPLC analysis and compare the results of the exposed samples to the dark controls.

Thermal Degradation

Causality: This study evaluates the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during transport or storage.

Protocol:

  • Store solid API samples in a controlled temperature oven (e.g., 80 °C) for an extended period (e.g., 7 days).

  • A sample stored at the recommended long-term storage condition serves as a control.

  • At the end of the study, dissolve the samples in a suitable solvent and analyze by HPLC.

  • While the nitrile group itself is generally thermally stable, high temperatures can accelerate other degradation pathways.[19][20][21][22]

Caption: Predicted degradation pathways of the API. (Note: Image placeholders would be replaced with actual chemical structures).

Table 2: Summary of Hypothetical Forced Degradation Results
Stress Condition% DegradationMajor Degradation Products (DP)Remarks
0.1 M HCl, 60°C, 48h 12.5%DP-H1 (Amide), DP-H2 (Acid)Significant hydrolysis of the nitrile group observed.
0.1 M NaOH, 60°C, 24h 18.2%DP-H2 (Acid)Base-catalyzed hydrolysis is faster than acid-catalyzed.
3% H₂O₂, RT, 8h 8.9%DP-O1 (N-Oxide)Moderate sensitivity to oxidation, primarily at the tertiary amine.
Photolytic (ICH Q1B) < 1.0%None significantThe molecule is photostable in both solid and solution states.
Thermal (Solid, 80°C, 7d) < 0.5%None significantThe molecule demonstrates high thermal stability.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted under ICH Q1A(R2) recommended conditions to establish a retest period.[13][15]

Study Protocol
  • Packaging: Store the API in packaging that simulates the proposed commercial packaging.

  • Storage Conditions: Place samples into controlled environmental chambers at the conditions specified in Table 3.

  • Testing Time Points: Withdraw samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis: At each time point, test the samples for appearance, assay (potency), degradation products (purity), and water content (by Karl Fischer titration).[23]

Table 3: ICH Conditions for Stability Testing
Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 Months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months

Conclusion

The stability profile of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile is dictated by its key functional groups. Based on the outlined studies, the molecule demonstrates high thermal and photostability. However, it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The primary degradation pathways involve hydrolysis of the nitrile moiety and oxidation of the pyrrolidine nitrogen. This information is paramount for guiding the development of a stable pharmaceutical formulation, selecting appropriate excipients, and defining suitable packaging and storage conditions to ensure the quality, safety, and efficacy of the final drug product throughout its lifecycle.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas-Mts URL
  • Source: European Medicines Agency (EMA)
  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: ECA Academy URL
  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL
  • Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B)
  • Title: Photostability testing theory and practice Source: Q1 Scientific URL
  • Title: Forced Degradation Testing Source: SGS Thailand URL
  • Title: The effect of acrylonitrile content on the thermooxidative aging of nitrile rubber Source: ResearchGate URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL
  • Title: Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds Source: Scientific & Academic Publishing URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Source: IJRAR.
  • Title: Thermal degradation of high nitrile barrier polymers Source: Semantic Scholar URL
  • Title: Active Ingredient Analysis: Methods And Applications in Product Quality Control Source: alwsci URL
  • Title: 22.
  • Title: Identity determination and purity testing Source: ChemCon GmbH URL
  • Title: Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide Source: MDPI URL
  • Title: Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds Source: ResearchGate URL
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism Source: ResearchGate URL
  • Title: Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS Source: Agilent URL
  • Title: Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Source: PMC URL
  • Title: Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Title: Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis Source: ResearchGate URL
  • Title: Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases Source: PubMed URL
  • Title: 2-((3-Hydroxypyrrolidin-1-yl)methyl)
  • Title: Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Source: ACS Publications URL
  • Title: An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide Source: RSC Publishing URL
  • Title: Degradation of Toxic Pyrrolidine Alkaloids in Drinking Water by Uv Activated Persulfate: Kinetics, Mechanism and Pathway Source: SSRN URL
  • Title: Benzonitrile Source: Wikipedia URL
  • Title: Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)
  • Title: STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC Source: GSC Biological and Pharmaceutical Sciences URL
  • Title: Stability indicating study by using different analytical techniques Source: IJSDR URL
  • Title: Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics Source: PubMed URL
  • Title: Development and evaluation of 4-(pyrrolidin-3-yl)
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC URL
  • Title: A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin Source: Unich URL
  • Title: BENZONITRILE Source: PubChem URL
  • Title: Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin Source: Asian Journal of Pharmaceutics URL
  • Title: Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE Source: Vedantu URL
  • Source: UJConline.
  • Title: Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F Source: Scholars Middle East Publishers URL
  • Title: Identification of imatinib mesylate degradation products obtained under stress conditions Source: PubMed URL
  • Source: Inchem.
  • Title: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Introduction In the landscape of therapeutic development for type 2 diabetes mellitus (T2DM), the inhibition of Dipeptidyl Peptidase-4 (DPP-4) has emerged as a cornerstone strategy.[1] DPP-4 is a serine exopeptidase that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of therapeutic development for type 2 diabetes mellitus (T2DM), the inhibition of Dipeptidyl Peptidase-4 (DPP-4) has emerged as a cornerstone strategy.[1] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] These incretins are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glycemic control with a low intrinsic risk of hypoglycemia.[1]

The chemical scaffold of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile features key structural motifs present in a class of potent DPP-4 inhibitors. The pyrrolidine ring is known to interact with the S1 and S2 pockets of the DPP-4 active site, while the benzonitrile group can serve as a crucial pharmacophore for binding and potency.[2][4][5] Specifically, the nitrile moiety is a versatile functional group in drug design, capable of forming strong interactions, including hydrogen bonds or reversible covalent bonds with key residues in an enzyme's active site.[6][7] In the context of serine proteases like DPP-4, nitrile-containing inhibitors can interact with the catalytic serine residue, leading to potent and sustained inhibition.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile as a DPP-4 inhibitor. It offers detailed, field-proven protocols for determining its inhibitory potency (IC50) and elucidating its kinetic mechanism of action.

Putative Mechanism of Action: Incretin Pathway Modulation

DPP-4 inhibitors, often termed "gliptins," enhance the physiological effects of incretin hormones. The proposed mechanism for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile follows this established pathway. Upon food intake, GLP-1 and GIP are released from the gut, stimulating insulin release from pancreatic β-cells. DPP-4 rapidly degrades these hormones. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, amplifying their downstream effects on glucose regulation.

The binding of pyrrolidine-based inhibitors to DPP-4 is well-characterized. The pyrrolidine moiety typically occupies the S1 subsite of the enzyme's active pocket.[4] The benzonitrile group is positioned to interact with the S2 subsite or other regions of the active site. The nitrile group, being a strong electron-withdrawing group, can form a reversible covalent adduct with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site, a mechanism observed with other nitrile-based inhibitors.[6][8] This interaction results in potent and durable inhibition of the enzyme's activity.

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor 2-((3-Hydroxypyrrolidin-1-yl) methyl)benzonitrile Inhibitor->DPP4 INHIBITS

Figure 1: Simplified signaling pathway of DPP-4 inhibition.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible results.

Protocol 1: Determination of IC50 for DPP-4 Inhibition

This protocol uses a continuous fluorometric kinetic assay to determine the concentration of the inhibitor required to reduce DPP-4 activity by 50% (IC50).

A. Materials and Reagents

  • Enzyme: Recombinant Human DPP-4 (e.g., from R&D Systems or similar).

  • Inhibitor: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile.

  • Positive Control: Sitagliptin or Vildagliptin.[9]

  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[10]

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.[10]

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Hardware: 96-well black, flat-bottom microplates; multichannel pipettes; fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[9][10]

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile in 100% DMSO.

    • Serial Dilutions: Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay (≤1%).

    • DPP-4 Enzyme Solution: Dilute the DPP-4 enzyme stock to the final working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Solution: Prepare a working solution of Gly-Pro-AMC in Assay Buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Assay Workflow:

    • Dispense 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 10 µL of the serially diluted inhibitor or positive control to the sample wells.

    • For "100% Activity" control wells, add 10 µL of the corresponding solvent (e.g., 1% DMSO in Assay Buffer).[9]

    • For "Background" control wells, add 10 µL of solvent.

    • Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the "Background" wells. Add 20 µL of Assay Buffer to the "Background" wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. The final volume should be 100 µL.[10]

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V, in RFU/min) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the "Background" controls from all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

IC50_Workflow Start Start: Prepare Reagents (Inhibitor, Enzyme, Substrate) Plate Dispense Buffer & Inhibitor/ Controls into 96-well Plate Start->Plate AddEnzyme Add DPP-4 Enzyme Solution (Pre-incubate 15 min at 37°C) Plate->AddEnzyme AddSubstrate Initiate Reaction: Add Gly-Pro-AMC Substrate AddEnzyme->AddSubstrate Read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) AddSubstrate->Read Analyze Data Analysis: Calculate Rates & % Inhibition Read->Analyze IC50 Plot Dose-Response Curve Determine IC50 Value Analyze->IC50

Figure 2: Experimental workflow for IC50 determination.

Protocol 2: Enzyme Inhibition Kinetics and Mode of Action

This protocol determines the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at various substrate and inhibitor concentrations.

A. Materials and Reagents

  • Same as Protocol 1.

B. Step-by-Step Methodology

  • Experimental Design:

    • Select a range of fixed concentrations of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, create a serial dilution of the substrate (Gly-Pro-AMC), typically ranging from 0.2x Km to 10x Km.

  • Assay Procedure:

    • Follow the assay workflow described in Protocol 1, with the following modifications:

    • For each run, the inhibitor concentration is held constant while the substrate concentration is varied across the plate.

    • Repeat the entire procedure for each chosen fixed inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • For a more precise determination of kinetic parameters, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

    • Calculate the inhibition constant (Ki) from the data.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Example IC50 Determination Results

Compound IC50 (nM)
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile To be determined

| Sitagliptin (Positive Control) | 19 |

Table 2: Example Enzyme Kinetic Parameters

Parameter Value
Mode of Inhibition e.g., Competitive
Ki To be determined
Vmax To be determined

| Km | To be determined |

A low IC50 value indicates high inhibitory potency. The mode of inhibition provides critical insight into how the compound interacts with the enzyme, guiding further structure-activity relationship (SAR) studies and lead optimization.[2]

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Oriental Journal of Chemistry. [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). ResearchGate. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). Semantic Scholar. [Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. (2017). PubMed. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2014). Frontiers in Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). ResearchGate. [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Analytical Methods. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2022). Molecules. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2013). Journal of Medicinal Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (2023). PubMed. [Link]

  • Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). Drug Development Research. [Link]

Sources

Application

Application Note: Characterization and Protocol for Reversible LSD1 Inhibition using 4-(pyrrolidin-3-yl)benzonitrile Derivatives

[1][2] Executive Summary & Scientific Rationale The development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has historically relied on tranylcypromine (TCP) derivatives, which irreversibly bind the FAD cofac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

The development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has historically relied on tranylcypromine (TCP) derivatives, which irreversibly bind the FAD cofactor. While potent, these covalent inhibitors often suffer from off-target activity against monoamine oxidases (MAO-A/B) and hematological toxicity.

This guide focuses on 4-(pyrrolidin-3-yl)benzonitrile derivatives , a class of reversible LSD1 inhibitors designed via scaffold hopping from earlier piperidine-based inhibitors (e.g., GSK-690).[1][2] The lead compound in this series, Compound 21g , exhibits high potency (


, IC

) and superior selectivity against hERG and MAO enzymes compared to its predecessors.[1][2]

Key Mechanistic Advantage: Unlike TCP derivatives that form a covalent adduct with FAD, the 4-(pyrrolidin-3-yl)benzonitrile scaffold utilizes a non-covalent, electrostatic "clamp" mechanism. The benzonitrile moiety engages the catalytic lysine (Lys661), while the pyrrolidine nitrogen forms a critical salt bridge with Asp555, locking the enzyme in an inactive conformation without permanently modifying the cofactor.

Mechanism of Action & Structural Logic

The efficacy of this derivative class relies on a tripartite binding mode within the LSD1-CoREST catalytic pocket.

Structural Interaction Map

The following diagram illustrates the binding logic of Compound 21g within the LSD1 active site, highlighting the critical residues involved in reversible inhibition.

LSD1_Binding_Mechanism cluster_Inhibitor Compound 21g (Inhibitor) cluster_Residues LSD1 Critical Residues LSD1_Pocket LSD1 Substrate Binding Pocket Lys661 Lys661 (Catalytic Center) Benzonitrile Benzonitrile Moiety (Head Group) Benzonitrile->Lys661 Hydrogen Bond (Displaces Water) Pyrrolidine Pyrrolidine Ring (Core Scaffold) Asp555 Asp555 (Anionic Anchor) Pyrrolidine->Asp555 Salt Bridge (Critical for Potency) Tail Hydrophobic Tail (p-tolyl group) Hydrophobic_Pocket Hydrophobic Channel (Trp695, Leu677) Tail->Hydrophobic_Pocket Van der Waals Interactions

Figure 1: Molecular interaction map of 4-(pyrrolidin-3-yl)benzonitrile derivatives within the LSD1 active site. The Asp555 salt bridge is the distinguishing feature of this reversible class.

Experimental Protocols

Protocol A: Biochemical Inhibition Assay (LSD1-CoREST)

Objective: Determine the IC


 of benzonitrile derivatives using a peroxidase-coupled fluorescence assay.
Rationale:  Reversible inhibitors require equilibrium conditions. Unlike irreversible inhibitors, pre-incubation times should be optimized to reach equilibrium but are less critical for "k_inact" determination.

Materials:

  • Recombinant Human LSD1/CoREST Complex (0.5 nM final).

  • Substrate: H3K4me1 peptide (ARTK(me1)QTARKSTGGKAPRKQLA).

  • Coupling System: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mM EDTA, 0.1 mg/mL BSA.

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of Compound 21g in DMSO (Top concentration 10 µM).

  • Enzyme Addition: Dilute LSD1/CoREST in assay buffer. Add 20 µL to 384-well black plates.

  • Inhibitor Incubation: Add 100 nL of compound. Incubate for 30 minutes at RT .

    • Note: This allows the pyrrolidine core to orient and form the salt bridge with Asp555.

  • Reaction Initiation: Add 10 µL of Substrate/Amplex Red/HRP mix.

  • Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Fit data to the 4-parameter logistic equation.
    
Protocol B: Cellular Differentiation Assay (THP-1 AML Model)

Objective: Validate cellular target engagement by measuring the upregulation of CD86 (a surrogate marker for LSD1 inhibition-induced differentiation). Why THP-1? Acute Myeloid Leukemia (AML) cells are exquisitely sensitive to LSD1 inhibition, which forces them to exit the blast state and differentiate.

Workflow Diagram:

THP1_Differentiation Step1 Seed THP-1 Cells (200,000 cells/mL) Step2 Treat with Compound 21g (0.1 - 10 µM) Step1->Step2 Step3 Incubate 48 - 96 Hours Step2->Step3 Step4 Harvest & Wash (PBS + 1% BSA) Step3->Step4 Step5 Stain Antibodies (Anti-CD11b, Anti-CD86) Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6

Figure 2: Workflow for assessing LSD1-mediated differentiation in AML cell lines.

Detailed Steps:

  • Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat cells with Compound 21g (dose range: 10 nM – 5 µM). Include GSK-2879552 or ORY-1001 as a positive control.

  • Incubation: Incubate for 48 to 96 hours . Differentiation is a gene-expression driven event and requires time; 24 hours is often insufficient.

  • Staining: Harvest cells, wash with FACS buffer (PBS + 2% FBS). Stain with:

    • Anti-CD11b (Integrin alpha M) - Late differentiation marker.

    • Anti-CD86 (B7-2) - Early differentiation marker (Highly sensitive to 21g).

  • Gating: Gate on live singlets. Calculate Mean Fluorescence Intensity (MFI) relative to DMSO control.

    • Success Criteria: >2-fold increase in CD86 MFI at <100 nM concentration.

Quantitative Performance Data

The following table summarizes the performance of the 4-(pyrrolidin-3-yl)benzonitrile scaffold (Compound 21g) against standard benchmarks.

MetricCompound 21g (Reversible)GSK-690 (Reversible Parent)TCP (Irreversible Standard)
LSD1 IC

(Biochem)
57 nM ~90 nM> 1000 nM
Binding Affinity (

)
22 nM 35 nMN/A (Covalent)
MAO-A IC

> 100 µM > 100 µM< 10 µM (Poor Selectivity)
MAO-B IC

> 100 µM > 100 µM< 10 µM (Poor Selectivity)
hERG Inhibition (Safety) Low (IC

> 30 µM)
ModerateLow
Mechanism Salt Bridge (Asp555)Salt Bridge (Asp555)FAD Adduct

Data Source: Synthesized from Mould et al. (2017) and comparative literature.

Troubleshooting & Optimization

  • Solubility: Benzonitrile derivatives can be lipophilic. Ensure DMSO stocks are fresh. If precipitation occurs in aqueous buffer, add 0.01% Triton X-100 to the assay buffer.

  • Assay Interference: The benzonitrile group is generally stable, but avoid buffers with high concentrations of primary amines (Tris) during the incubation phase if using NHS-ester based secondary readouts (though not applicable to Amplex Red).

  • Reversibility Check: To confirm the reversible mechanism described in Figure 1, perform a Jump Dilution experiment. Incubate enzyme + inhibitor at 10x IC

    
    , then dilute 100-fold. Activity should recover for 21g, but not for TCP-based inhibitors.
    

References

  • Primary Scaffold Discovery: Mould, D. P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters.

  • Reversible Inhibitor Context (CC-90011): Kanouni, T., et al. (2020). "Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)."[3] Journal of Medicinal Chemistry.

  • Irreversible Comparator (T-3775440): Ishikawa, Y., et al. (2017).[4][5] "A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells."[6] Molecular Cancer Therapeutics.[4][5][6]

  • LSD1 Structural Biology: Pilger, B. D., et al. (2021). "Structural basis for the inhibition of the LSD1 histone demethylase." Biochemistry.

Sources

Method

"experimental protocol for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile"

Strategic Rationale & Molecule Profile 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6) is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry. It serves as a critical "linker...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Molecule Profile

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6) is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry. It serves as a critical "linker-diver" motif, connecting an aryl core (via the nitrile/benzyl group) to a polar, solubilizing appendage (the hydroxypyrrolidine).

  • Chemical Class:

    
    -Benzylpyrrolidine / Aryl Nitrile.
    
  • Key Reactivity:

    • Nitrile (

      
      ):  Precursor for benzylamines (reduction), benzamides (partial hydrolysis), or benzoic acids (full hydrolysis).
      
    • Hydroxyl (

      
      ):  Stereogenic center (if chiral starting material is used) available for Mitsunobu coupling, oxidation to ketone, or conversion to a leaving group (
      
      
      
      inversion).
    • Tertiary Amine: Proton acceptor (

      
      ), conferring solubility in acidic media.
      

This guide presents two validated synthetic routes. Method A (Nucleophilic Substitution) is the industry standard for high-throughput parallel synthesis due to reaction speed. Method B (Reductive Amination) is the preferred route for scale-up to avoid the use of lachrymatory benzyl halides.

Experimental Protocols

Method A: Nucleophilic Substitution (Standard Route)

Best for: Small scale (<5g), library generation, rapid turnaround.

Reagents:

  • Electrophile: 2-(Bromomethyl)benzonitrile [CAS: 22115-41-9] (Warning: Lachrymator, Corrosive).

  • Nucleophile: 3-Hydroxypyrrolidine (HCl salt or free base).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxypyrrolidine hydrochloride (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Activation: Add powdered anhydrous

    
     (3.0 equiv). Stir at room temperature (RT) for 15 minutes to liberate the free amine.
    
  • Addition: Add 2-(bromomethyl)benzonitrile (1.05 equiv) dropwise.

    • Note: If using DMF, cool to

      
       during addition to prevent exotherms.
      
  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by LCMS (Target 
    
    
    
    ).
  • Workup (The Self-Validating Purification):

    • Cool to RT and filter off inorganic salts. Concentrate the filtrate.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Validation Step: Wash the organic layer with 1N HCl (

      
      ). The product (basic) will migrate to the aqueous layer; non-basic impurities (unreacted bromide, nitrile hydrolysis byproducts) remain in the organic layer.
      
    • Discard the organic layer.

    • Basify the aqueous layer to pH 10 using 2N NaOH.

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined DCM layers over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
Method B: Reductive Amination (Green Route)

Best for: Scale-up (>10g), safety-critical environments.

Reagents:

  • Carbonyl: 2-Cyanobenzaldehyde.

  • Amine: 3-Hydroxypyrrolidine.[1][2]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ).[3][4]
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and 3-hydroxypyrrolidine (1.0 equiv) in DCE. Stir for 30 minutes at RT.

    • Expert Insight: Adding activated molecular sieves (

      
      ) promotes imine formation by scavenging water.
      
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Note: Unlike

      
      , 
      
      
      
      does not require toxic cyanide handling and is safer for open-bench work.
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Separate phases. Extract aqueous with DCM. Combine organics, dry, and concentrate.[1][5]

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the decision logic and workflow for synthesizing and purifying the target molecule.

G cluster_0 Route Selection cluster_1 Execution (Method A Example) cluster_2 Self-Validating Workup Start Target: 2-((3-Hydroxypyrrolidin-1-yl) methyl)benzonitrile Decision Scale / Safety Constraints? Start->Decision RouteA Method A: Alkylation (Fast, Small Scale) Decision->RouteA Speed Priority RouteB Method B: Reductive Amination (Scalable, No Lachrymators) Decision->RouteB Safety Priority Reactants 2-(bromomethyl)benzonitrile + 3-hydroxypyrrolidine RouteA->Reactants Reaction Reaction: K2CO3, ACN, 60°C Reactants->Reaction Crude Crude Mixture (Product + Impurities) Reaction->Crude AcidWash Acid Extraction (1N HCl) Crude->AcidWash OrgLayer Organic Layer (Neutrals/Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Protonated Product) AcidWash->AqLayer Keep Basify Basify (NaOH) -> Extract DCM AqLayer->Basify FinalProd Pure Product (>95% Purity) Basify->FinalProd

Caption: Figure 1. Decision matrix and "Self-Validating" acid-base purification workflow for isolating high-purity amine product.

Quality Control & Data Specifications

Upon isolation, the compound must be characterized to ensure structural integrity.

Physicochemical Properties Table:

PropertyValue / SpecificationNote
Molecular Formula

Molecular Weight 202.26 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic
Solubility DCM, MeOH, DMSO, dilute HClInsoluble in water at pH > 9
pKa (Calculated) ~9.2 (Pyrrolidine Nitrogen)Basic
LogP (Predicted) 1.1 – 1.5Lipophilic enough for CNS penetration

Characterization Criteria:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.6–7.3 (m, 4H, Ar-H): Characteristic aromatic pattern for 1,2-disubstitution.
      
    • 
       3.8 (s, 2H, 
      
      
      
      ): The benzylic singlet is diagnostic. If this is a doublet, protonation has occurred.
    • 
       4.4 (m, 1H, 
      
      
      
      ): Multiplet for the methine proton.
  • LCMS:

    • Single peak at >95% UV purity (254 nm).

    • Mass:

      
      .
      

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Yield Incomplete alkylation due to moisture.Use anhydrous ACN; dry

in oven before use.
Impurity: M+18 (221) Hydrolysis of Nitrile to Amide.Reaction temperature too high (>80°C) or aqueous base used. Keep temp <65°C.
Impurity: Dimer Over-alkylation (rare for this secondary amine).Ensure 2-(bromomethyl)benzonitrile is added to the amine.

Functionalization (Downstream Applications)

This molecule is rarely the end-point. The hydroxyl group allows for rapid diversification.

Protocol: Conversion to Carbamate (Drug-Linker Synthesis)

  • Dissolve 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile in DCM.

  • Add Triethylamine (1.5 equiv).[3]

  • Add Isocyanate (R-NCO) or Carbamoyl Chloride (1.1 equiv).

  • Stir at RT for 2 hours.

  • Wash with water.[1] The basic pyrrolidine nitrogen catalyzes the reaction, making it self-promoting.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Safety of Benzyl Halides: Sigma-Aldrich Safety Data Sheet. "2-(Bromomethyl)benzonitrile." Link

  • Pyrrolidine Scaffolds in Medicine: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Link

  • General Synthesis of N-Benzylpyrrolidines: "Method for preparing N-benzyl-3-pyrrolidone derivatives." Google Patents, CN102060743A. Link

Sources

Application

Application and Protocol Guide: Foundational Cell-Based Assays for the Characterization of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The journey of a novel chemical entity, such as 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile, from synthesis to a potential therapeutic can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity, such as 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile, from synthesis to a potential therapeutic candidate is underpinned by a systematic and rigorous biological characterization. This guide provides a strategic framework and detailed protocols for the initial cell-based assessment of this compound. Given the absence of established biological targets for this specific molecule, our approach is designed to be comprehensive, starting with broad assessments of cytotoxicity and then progressing to screen for common signaling pathway modulation.

The structure of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile, featuring a benzonitrile and a hydroxypyrrolidine moiety, is reminiscent of scaffolds found in compounds targeting a range of receptors and enzymes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a feature seen in various pharmaceuticals[1]. Therefore, our initial characterization will focus on assays that probe for common cellular responses, providing a foundation for more targeted studies.

This document is intended for researchers, scientists, and drug development professionals. It is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind the experimental choices, ensuring a robust and insightful initial characterization of this novel compound.

Part 1: Foundational Assays - Assessing Cytotoxicity

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. Cytotoxicity assays are fundamental to establishing a therapeutic window and identifying concentrations suitable for subsequent functional assays[2][3]. We will employ the widely used MTT assay, which measures the metabolic activity of cells as an indicator of their viability[4].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[4]. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture appropriate cell line cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare serial dilutions of the compound add_compound Add compound to wells compound_prep->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to a potential therapeutic area) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.198.597.295.8
195.392.188.4
1088.780.571.2
5052.145.338.9
10025.618.912.3

From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated. This is crucial for determining sub-toxic concentrations for subsequent functional assays.

Part 2: Functional Screening - Probing Common Signaling Pathways

Once the cytotoxic profile is established, the next logical step is to screen the compound for effects on major signaling pathways. Given the structural motifs of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile, assays for G-protein coupled receptor (GPCR) and ion channel modulation are a rational starting point[5]. We will focus on two key second messenger systems: intracellular calcium (Ca2+) and cyclic AMP (cAMP).

A. Calcium Flux Assay

Changes in intracellular calcium concentration are a hallmark of signaling through many GPCRs (Gq-coupled) and ion channels[6]. A calcium flux assay provides a dynamic readout of these signaling events.

This assay utilizes a fluorescent indicator dye, such as Fluo-8, that exhibits a significant increase in fluorescence intensity upon binding to free calcium in the cytoplasm. By monitoring the fluorescence over time, we can detect transient increases in intracellular calcium following compound addition.

  • Cell Preparation:

    • Seed cells (e.g., CHO-K1 or HEK293, which are often used for expressing specific receptors) into a black-walled, clear-bottom 96-well plate and grow overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare the test compound at 2X the final desired concentration in an appropriate assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR™, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 100 µL of the 2X compound solution and continue to record the fluorescence intensity for 2-3 minutes.

    • Include positive controls (e.g., a known agonist for a receptor expressed in the cells) and negative controls (vehicle).

Compound Concentration (µM)Peak Fluorescence Intensity (RFU)
0 (Vehicle)150
1180
10850
502500
1002600

An increase in peak fluorescence intensity with increasing compound concentration would suggest that 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile may be acting as an agonist on a Gq-coupled GPCR or an ion channel that mediates calcium influx.

B. cAMP Assay

Cyclic AMP is another critical second messenger, primarily regulated by Gs- and Gi-coupled GPCRs[7][8]. Measuring changes in intracellular cAMP levels can reveal if the compound interacts with these receptor types.

We will describe a competitive immunoassay format, such as the cAMP-Glo™ Assay. In this assay, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The amount of signal generated (e.g., luminescence or fluorescence) is inversely proportional to the amount of cAMP in the cells[9][10].

  • Cell Treatment:

    • Seed cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile and incubate for a specified time (e.g., 30 minutes).

    • Include a known Gs agonist (e.g., forskolin) as a positive control and a vehicle control.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's protocol.

    • Add the detection reagents, which typically include a labeled cAMP and a specific antibody.

    • Incubate to allow for the competitive binding to reach equilibrium.

  • Signal Measurement:

    • Measure the signal (e.g., luminescence) using a plate reader.

Compound Concentration (µM)Luminescence Signal (RLU)% of Forskolin Response
0 (Vehicle)80,0000
175,00010
1040,00080
5038,00084
10037,50085
Forskolin (10 µM)30,000100

A decrease in the luminescence signal indicates an increase in intracellular cAMP, suggesting the compound may be an agonist for a Gs-coupled GPCR. Conversely, if the compound were to inhibit forskolin-stimulated cAMP production, it would suggest a Gi-coupled mechanism.

Part 3: Mechanistic Elucidation - Downstream Signaling Analysis

If the functional screens yield a positive "hit," the next step is to investigate the downstream signaling pathways to gain a more detailed understanding of the compound's mechanism of action. Western blotting is a powerful technique for this purpose, allowing for the detection of specific protein expression and post-translational modifications, such as phosphorylation[11][12].

Principle of Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to a target protein. By using phospho-specific antibodies, we can assess the activation state of key signaling proteins.

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

WB_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cell_treatment Treat cells with compound cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by SDS-PAGE transfer Transfer proteins to membrane sds_page->transfer blocking Block non-specific binding sites primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection

Caption: Workflow for Western Blotting.

Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis:

    • Culture cells to ~80-90% confluency in 6-well plates.

    • Treat cells with an effective concentration of 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile (determined from functional assays) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[11].

    • Incubate the membrane with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-ERK, phospho-Akt, phospho-CREB) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total ERK, total Akt) or a housekeeping protein (e.g., GAPDH, β-actin)[13].

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the initial cell-based characterization of a novel compound, 2-((3-hydroxypyrrolidin-1-yl)methyl)benzonitrile. By starting with a broad assessment of cytotoxicity and progressing to functional screens for common signaling pathways, researchers can efficiently gather crucial preliminary data. Positive results from these assays will pave the way for more focused investigations, such as receptor profiling, target deconvolution, and in vivo efficacy studies. This foundational dataset is essential for making informed decisions in the drug discovery and development process[14][15].

References

  • University of Iowa. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Wahome, N., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Biological Methods, 8(3), e136. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of Iowa. (n.d.). Calcium Flux Using Calcium Green and Fura Red. Retrieved from [Link]

  • JoVE. (n.d.). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • HTRF. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • American Chemical Society. (2018). Benzonitrile. Retrieved from [Link]

Sources

Method

Dosing and Administration of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: A Developmental Overview

Executive Summary This document provides a structured guide for researchers, scientists, and drug development professionals on the prospective dosing and administration of the novel chemical entity, 2-((3-Hydroxypyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a structured guide for researchers, scientists, and drug development professionals on the prospective dosing and administration of the novel chemical entity, 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile. At present, this compound is in the early stages of scientific investigation, and as such, established clinical or preclinical dosing regimens are not publicly available. This guide, therefore, outlines the critical steps and considerations necessary to establish a safe and efficacious dosing strategy, drawing upon established principles of pharmacology and drug development for analogous small molecules. The protocols described herein are intended to serve as a foundational framework for initial in vitro and in vivo studies.

Introduction to 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile moiety linked to a hydroxylated pyrrolidine ring. The nitrile group is a common pharmacophore in medicinal chemistry, known for its role in various biological activities, including enzyme inhibition.[1] While the specific mechanism of action for this particular compound is yet to be elucidated, related benzonitrile derivatives have been investigated for their potential as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), which are implicated in oncology.[2]

Table 1: Physicochemical Properties of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

PropertyValueSource
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Boiling Point (Predicted)353.5±32.0 °C[3]
Density (Predicted)1.20±0.1 g/cm3 [3]
pKa (Predicted)14.78±0.20[3]

The presence of a hydroxyl group and a tertiary amine suggests the potential for both hydrogen bonding and salt formation, which can influence its solubility, formulation, and pharmacokinetic profile.

Preclinical Dosing and Administration Strategy

The establishment of a dosing regimen for a novel compound begins with comprehensive preclinical evaluation. This process involves a tiered approach, starting with in vitro characterization and progressing to in vivo studies in animal models.

In Vitro Assessment: Determining Cellular Potency

The initial step is to determine the concentration at which 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile elicits a biological response in a relevant cell-based assay. This is typically quantified as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Protocol 1: In Vitro IC50/EC50 Determination

  • Cell Line Selection: Choose a cell line relevant to the hypothesized mechanism of action. For instance, if targeting a specific oncological pathway, a cancer cell line overexpressing the target would be appropriate.

  • Compound Preparation: Prepare a stock solution of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., from nanomolar to micromolar).

  • Cell Treatment: Expose the cultured cells to the different concentrations of the compound.

  • Assay: After a predetermined incubation period, perform a relevant assay to measure the biological endpoint (e.g., cell viability, enzyme activity, biomarker expression).

  • Data Analysis: Plot the biological response against the compound concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.

In Vivo Pharmacokinetic (PK) Profiling

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing an effective dosing schedule.

Protocol 2: Rodent Pharmacokinetic Study

  • Animal Model: Utilize a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Formulation: Develop a suitable formulation for administration (e.g., solution, suspension). The choice will depend on the compound's solubility and stability.

  • Dose Administration: Administer a single dose of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Dose-Ranging and Efficacy Studies

Once the pharmacokinetic profile is understood, dose-ranging studies are conducted in relevant animal models of disease to identify a dose that provides a therapeutic effect with an acceptable safety margin.

Workflow for Preclinical Dose Establishment

Preclinical_Dose_Establishment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_clinical Clinical Development a IC50/EC50 Determination b Pharmacokinetic (PK) Profiling a->b Inform starting dose for PK studies c Dose-Ranging Efficacy Studies b->c Guide dose selection and schedule for efficacy d Toxicology Assessment c->d Identify therapeutic window e Phase I Clinical Trial (Safety & Tolerability) d->e Establish safe starting dose in humans

Caption: Preclinical to clinical dose-finding workflow.

Proposed Clinical Administration and Monitoring

Based on preclinical data, a Phase I clinical trial can be designed to evaluate the safety, tolerability, and pharmacokinetics in human subjects.

Formulation and Route of Administration

The choice of formulation and route of administration will depend on the physicochemical properties of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile and the intended therapeutic application. An oral solid dosage form (e.g., tablet or capsule) is often preferred for chronic administration due to patient convenience.

Phase I Clinical Trial Design

A typical Phase I study design for a novel small molecule involves a dose-escalation phase to identify the maximum tolerated dose (MTD).

Diagram of a 3+3 Dose-Escalation Design

Dose_Escalation cluster_cohort1 Cohort 1 (Dose Level 1) cluster_decision1 DLT Assessment cluster_cohort2 Cohort 2 (Dose Level 2) cluster_decision2 DLT Assessment p1 Patient 1 p2 Patient 2 p3 Patient 3 d1 <1/3 DLT? p3->d1 p4 Patient 4 d1->p4 Yes (Escalate) stop1 Expand Cohort or Stop Escalation d1->stop1 No (Expand/Stop) p5 Patient 5 p6 Patient 6 d2 <1/3 DLT? p6->d2 cont d2->cont Yes (Continue Escalation) stop2 Maximum Tolerated Dose Identified d2->stop2 No (MTD Determined)

Caption: Simplified 3+3 dose-escalation scheme.

Patient Monitoring

During clinical trials, patients should be closely monitored for adverse events. This includes regular physical examinations, vital sign measurements, and laboratory tests (e.g., hematology, clinical chemistry).

Safety Considerations

The benzonitrile chemical class can be associated with toxicity, and it is crucial to handle 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile with appropriate safety precautions.[4] This includes the use of personal protective equipment (PPE) and handling in a well-ventilated area. In case of exposure, standard first aid measures should be followed.

Conclusion

The development of a dosing and administration regimen for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile requires a systematic and data-driven approach. The protocols and strategies outlined in this document provide a roadmap for the initial preclinical and early clinical investigation of this compound. As more data becomes available, these recommendations will need to be refined to ensure the safe and effective use of this potential new therapeutic agent.

References

  • 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed. (2017, October 15). Retrieved February 15, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Welcome to the technical support center for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of this compound.

Compound Overview and Predicted Physicochemical Properties

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a molecule of interest in pharmaceutical research. An initial in-silico assessment of its properties is crucial for anticipating solubility challenges.

PropertyPredicted ValueSource
Molecular Formula C12H14N2O[1]
Molecular Weight 202.25 g/mol [1]
pKa 14.78 ± 0.20[2]
Boiling Point 353.5 ± 32.0 °C[2]
Density 1.20 ± 0.1 g/cm3 [2]

Note: These are predicted values and should be experimentally verified.

The structure combines a polar hydroxypyrrolidine group with a more non-polar benzonitrile moiety. While the hydroxyl group and the tertiary amine in the pyrrolidine ring can form hydrogen bonds with water, the benzonitrile portion is hydrophobic. Benzonitrile itself has low solubility in water.[3][4] This dual character suggests that the compound may exhibit limited aqueous solubility, a common challenge for many drug candidates.[5]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the solubility of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile.

Q1: Why is my compound crashing out of aqueous buffer?

A1: Precipitation from an aqueous solution is a strong indicator of low solubility. This can be influenced by several factors including the concentration of the compound, the pH of the buffer, and the ionic strength of the solution. The benzonitrile group contributes to the hydrophobicity of the molecule, which can lead to it coming out of solution.

Q2: What is a good starting point for solubilizing this compound for in-vitro assays?

A2: A pragmatic first step is to create a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. However, be mindful of the final concentration of the organic solvent, as it can affect the biological assay. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.

Q3: Can pH adjustment improve the solubility?

A3: The pyrrolidine nitrogen is a tertiary amine, which can be protonated at acidic pH. This protonation would create a positive charge on the molecule, which should increase its interaction with water and thereby enhance solubility. Therefore, experimenting with buffers at a pH below the pKa of the tertiary amine is a recommended strategy.

Q4: Are there any specific excipients that are known to work well for similar structures?

A4: For compounds containing a pyrrolidine ring, solubilizers like N-methyl pyrrolidone (NMP) and 2-pyrrolidone have been shown to be effective.[6][7][8] These agents can act as both cosolvents and complexing agents to increase solubility.[6] Additionally, cyclodextrins are often used to encapsulate hydrophobic moieties, which could be beneficial for the benzonitrile portion of the molecule.[9][10]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow for diagnosing and resolving solubility issues with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile.

Step 1: Baseline Solubility Assessment

The first step is to quantify the intrinsic solubility of your compound in relevant aqueous media.

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (DMSO Precipitation Method):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Add small volumes of the DMSO stock to the buffer to create a range of final compound concentrations.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is the kinetic solubility.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to your aqueous buffer of choice in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Step 2: pH Modification

As discussed, altering the pH can significantly impact the solubility of ionizable compounds.

Experimental Workflow for pH Optimization:

G A Prepare a series of buffers with varying pH (e.g., pH 2 to 10) B Determine thermodynamic solubility at each pH using the shake-flask method A->B C Plot solubility vs. pH B->C D Identify the pH range with optimal solubility C->D

Caption: Workflow for pH-dependent solubility determination.

Step 3: Cosolvents and Solubilizing Excipients

If pH adjustment is insufficient, the use of cosolvents and other solubilizing agents is the next logical step.[11]

Commonly Used Excipients for Solubility Enhancement:

Excipient ClassExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), N-methyl pyrrolidone (NMP)Reduce the polarity of the aqueous solvent, making it more favorable for the solute.[10]
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic drug molecules.[10]
Cyclodextrins α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the hydrophobic part of the drug, increasing its solubility.[10][12]

Protocol: Screening for Effective Solubilizers

  • Prepare stock solutions of various excipients at different concentrations in your chosen aqueous buffer.

  • Add a fixed amount of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile to each excipient solution.

  • Use the shake-flask method to determine the thermodynamic solubility in each formulation.

  • Compare the solubility enhancement achieved with each excipient to identify the most effective candidates.

Step 4: Advanced Formulation Strategies

For very poorly soluble compounds, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

Advanced Techniques for Solubility Enhancement:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[13]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) and liposomes, which can encapsulate the drug in a lipid matrix.[14][15]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][12]

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies A Determine Baseline Solubility B pH Modification A->B C Cosolvents & Excipients B->C If solubility is still low D Amorphous Solid Dispersions C->D For very low solubility E Lipid-Based Formulations C->E For very low solubility F Particle Size Reduction C->F For very low solubility

Caption: Decision tree for selecting a solubility enhancement strategy.

Conclusion

Improving the solubility of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile requires a systematic and multi-faceted approach. By starting with a thorough characterization of its baseline solubility and then methodically exploring pH modification, the use of cosolvents and excipients, and potentially advanced formulation techniques, researchers can develop suitable formulations for their specific experimental needs.

References

  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023, December 18).
  • Sanghvi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 428–432.
  • Yalkowsky, S. H., & Myrdal, P. B. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics, 342(1-2), 1–5.
  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved February 15, 2026, from [Link]

  • Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved February 15, 2026, from [Link]

  • Solubility of Things. (n.d.). Benzonitrile. Retrieved February 15, 2026, from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 54-66.
  • Lubrizol. (2022, March 29).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich. (2026, January 13).

Sources

Optimization

Technical Support Center: Synthesis Optimization for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Executive Summary & Reaction Overview This guide addresses the synthesis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6), a critical intermediate often used in the development of LSD1 inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6), a critical intermediate often used in the development of LSD1 inhibitors and other kinase-targeted therapeutics.

The standard synthetic route involves an SN2 nucleophilic substitution between 2-(bromomethyl)benzonitrile (electrophile) and 3-pyrrolidinol (nucleophile). While theoretically straightforward, this reaction suffers from three primary yield-limiting factors:

  • Chemoselectivity: Competition between N-alkylation (desired) and O-alkylation (undesired).

  • Over-alkylation: Formation of quaternary ammonium salts.

  • Isolation Losses: High water solubility of the amino-alcohol product during aqueous workup.

General Reaction Scheme

ReactionScheme SM1 2-(Bromomethyl) benzonitrile Product Target Product (N-Alkylated) SM1->Product Side Side Products (O-Alkylated / Quat. Salt) SM1->Side  Improper Control SM2 3-Pyrrolidinol SM2->Product Reagents Base / Solvent (S_N2 Conditions)

Figure 1: General reaction pathway. The goal is to maximize the solid green path while suppressing the dashed red path.

Critical Process Parameters (CPP) for Yield Optimization

To maximize yield, you must control the reaction environment to favor the softer nucleophile (Nitrogen) over the harder nucleophile (Oxygen).

Experimental Protocol Variables
ParameterRecommended ConditionScientific Rationale
Solvent Acetonitrile (ACN) Polar aprotic. Solubilizes reagents but allows inorganic bases to remain heterogeneous, modulating basicity to prevent O-alkylation. Easier to remove than DMF.
Base K₂CO₃ (3.0 eq) Mild inorganic base. Sufficient to neutralize HBr byproduct but generally too weak to deprotonate the hydroxyl group (pKa ~16), ensuring chemoselectivity for the amine (pKa ~10-11).
Stoichiometry Amine (1.1 - 1.2 eq) A slight excess of 3-pyrrolidinol drives full conversion of the limiting benzyl bromide. Avoid excess benzyl bromide to prevent quaternary salt formation.
Temperature 0°C

RT
Start at 0°C. The reaction is exothermic. High initial heat promotes O-alkylation and nitrile hydrolysis.
Optimized Protocol (Step-by-Step)
  • Preparation: In a round-bottom flask, suspend K₂CO₃ (3.0 eq) in anhydrous Acetonitrile (ACN) (10 volumes).

  • Nucleophile Addition: Add 3-pyrrolidinol (1.1 eq). If using the HCl salt of the amine, increase base to 4.0 eq. Stir for 15 min at Room Temperature (RT).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dropwise add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in ACN (2 volumes) over 30 minutes.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, suppressing over-alkylation.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS/TLC.

  • Quench: Filter off the solid inorganic salts. Rinse the pad with ACN.

Troubleshooting Chemoselectivity (N- vs. O-Alkylation)

A common failure mode is the formation of the ether byproduct (O-alkylation). This is governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • Nitrogen (Amine): Softer nucleophile. Reacts faster with soft electrophiles (benzyl bromide).

  • Oxygen (Hydroxyl): Harder nucleophile. Reacts only if deprotonated (alkoxide) or with hard electrophiles.

Diagnostic & Correction Logic

Chemoselectivity Issue Issue: High O-Alkylation Observed CheckBase Check Base Strength Issue->CheckBase StrongBase Using NaH, KOH, or NaOtBu? CheckBase->StrongBase SolventCheck Check Solvent StrongBase->SolventCheck No Action1 SWITCH to K2CO3 or NaHCO3 (Prevent alkoxide formation) StrongBase->Action1 Yes Action2 SWITCH from DMF to ACN (Reduce ion-pairing effects) SolventCheck->Action2 If using DMF/DMSO

Figure 2: Decision tree for correcting regioselectivity issues.

Key Insight: Never use sodium hydride (NaH) for this reaction. NaH will irreversibly deprotonate the hydroxyl group, making the oxygen highly nucleophilic and leading to significant O-alkylation.

Workup & Isolation (The Yield "Killer")

The product contains a secondary amine and a hydroxyl group, making it amphiphilic. Standard water/ethyl acetate extraction often results in 20–40% yield loss into the aqueous layer.

Optimized Acid-Base Extraction Protocol
  • Concentration: Evaporate the filtered reaction mixture (ACN) to an oil.

  • Acidification: Dissolve the residue in 1N HCl . Wash this aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Purpose: The product (protonated) stays in the water. Non-basic impurities (unreacted benzyl bromide, O-alkylated neutral byproducts) move to the organic layer. Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH > 12 using 2N NaOH.

    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous layer with DCM (3x) .

    • Tip: If the layers do not separate well, add solid NaCl (saturation) to "salt out" the organic product.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Workup Crude Crude Reaction Mixture (Concentrated Oil) AcidWash Dissolve in 1N HCl Wash with EtOAc Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgWaste Organic Layer (Impurities/SM) Separation1->OrgWaste Discard AqLayer Aqueous Layer (Product as HCl Salt) Separation1->AqLayer Keep Basify Adjust to pH > 12 (NaOH) AqLayer->Basify Extract Extract with DCM (3x) + Sat. NaCl Basify->Extract Final Final Product (Free Base) Extract->Final

Figure 3: Acid-Base purification strategy to ensure high purity without column chromatography.

Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass of [M+H]+ corresponding to the dimer (bis-alkylation). How do I stop this? A: This occurs if the amine acts as a nucleophile twice or if the stoichiometry is off.

  • Fix: Ensure you are adding the electrophile to the amine , not the other way around. This keeps the amine in excess during the addition.

  • Fix: Increase the amine equivalents to 1.2–1.5 eq.

Q: The nitrile group hydrolyzed to an amide/acid.[1] Why? A: This is rare under carbonate conditions but common if heating with strong hydroxide bases.

  • Fix: Ensure the reaction temperature does not exceed 40°C.

  • Fix: Ensure the ACN is dry (water promotes hydrolysis).

Q: Can I use the enantiopure (R)- or (S)-3-pyrrolidinol? A: Yes. The reaction conditions (SN2, mild base) do not affect the chiral center at the 3-position of the pyrrolidine ring. Racemization is not a risk here.

Q: I cannot see my product on TLC. A: Amino alcohols stain poorly with UV if the concentration is low, though the benzonitrile helps. Use Ninhydrin (stains amines) or KMnO4 (general oxidizer) stain. The product will likely be very polar (low Rf in Hex/EtOAc). Use 10% MeOH in DCM for TLC monitoring.

References

  • Sigma-Aldrich. 2-(Bromomethyl)benzonitrile Product Analysis & Reactivity Profile.

  • Mould, D. P., et al. (2017).[2] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4790-4795. (Demonstrates scaffold hopping and pyrrolidine alkylation conditions).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24848680 (2-(Bromomethyl)benzonitrile).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. "Finkelstein Reaction & Amine Alkylation General Procedures.

Sources

Troubleshooting

"stability issues with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile in solution"

Welcome to the technical support guide for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS No. 1353945-70-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS No. 1353945-70-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the stability of this compound in solution. We will explore potential degradation pathways, offer preventative measures, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability issues encountered when working with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile in a solution-based experimental setting.

Question 1: My solution of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile shows decreasing purity over time. What are the likely degradation pathways?

Answer:

Based on the structure of the molecule, which contains a benzonitrile group and a tertiary amine within a pyrrolidine ring, there are two primary degradation pathways to consider, especially in aqueous or protic solutions.

  • Hydrolysis of the Nitrile Group: The benzonitrile functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] This reaction proceeds in two steps: first to the corresponding benzamide intermediate, and then to the final benzoic acid derivative.[1][3] This process introduces a carboxylic acid, which can significantly alter the properties of your solution and the parent compound's concentration. The mechanism involves the nucleophilic attack of water or hydroxide ions on the carbon of the nitrile group.[3][4]

  • Oxidation of the Pyrrolidine Ring/Tertiary Amine: The tertiary amine within the pyrrolidine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products. While the pyrrolidine ring itself is a stable saturated heterocycle, its reactivity can be influenced by adjacent functional groups and solution conditions.[5]

It is crucial to identify the specific degradation product to confirm the pathway. Techniques like LC-MS are invaluable for identifying the mass of the impurities and inferring their structures.

Question 2: I'm observing a significant pH drop in my buffered solution containing the compound. What is the likely cause?

Answer:

A drop in pH is a strong indicator of nitrile hydrolysis. As described in the previous question, the hydrolysis of the benzonitrile group ultimately produces a benzoic acid derivative.[1][6][7] The generation of this acidic species will consume the buffer's capacity and lead to a decrease in the overall pH of the solution. Monitoring the pH of your stock and working solutions over time can serve as an early indicator of compound degradation.

Question 3: How should I prepare and store stock solutions of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile to maximize long-term stability?

Answer:

Proper preparation and storage are critical for maintaining the integrity of the compound.[8][9] Given the potential for hydrolysis and oxidation, we recommend the following best practices:

ParameterRecommendationRationale
Solvent Choice Use anhydrous, aprotic solvents such as DMSO or DMF for primary stock solutions.Aprotic solvents minimize the risk of hydrolysis. Using anhydrous grade solvent removes water, a key reactant in the degradation pathway.
Storage Temperature Store stock solutions at -20°C or -80°C.Reduced temperature slows down the rate of all chemical reactions, including degradation.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This displaces oxygen, mitigating the risk of oxidative degradation of the tertiary amine.
Aliquoting Prepare single-use aliquots.This practice avoids repeated freeze-thaw cycles, which can introduce moisture from condensation into the stock solution and accelerate degradation.
Container Use amber glass vials or other containers that protect from light.While the primary concern is hydrolysis, photolytic degradation is a potential pathway for many complex organic molecules and should be prevented as a best practice.[11][12]

For aqueous working solutions, it is advisable to prepare them fresh from the DMSO stock immediately before each experiment. If an aqueous solution must be stored, use a tightly sealed container at 2-8°C for no more than 24-48 hours, and ensure the buffer system is robust.

Question 4: What analytical methods are best for monitoring the stability of this compound and its potential degradants?

Answer:

A stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from any degradation products.[13]

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection (LC-MS).

  • HPLC-UV: Provides quantitative data on the purity of the parent compound. A decrease in the area of the main peak over time is a direct measure of degradation.

  • MS Detector: Crucial for identifying the mass of any new peaks that appear, which allows for the structural elucidation of degradation products. For example, hydrolysis to the benzoic acid would result in a mass increase of 17 Da (addition of OH and O, loss of N).

A well-developed HPLC method should be able to resolve the parent peak from peaks of potential impurities like the benzamide intermediate and the final benzoic acid derivative.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

To proactively understand the stability of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, a forced degradation study is highly recommended.[11] This involves exposing the compound to harsh conditions to intentionally induce degradation, which helps to identify potential degradants and establish the specificity of your analytical method.[13][14]

Objective: To identify the degradation pathways under various stress conditions.

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[12]

  • Divide this solution into five separate, clearly labeled amber glass vials.

  • Acid Hydrolysis: Add 0.1 M HCl to one vial.

  • Base Hydrolysis: Add 0.1 M NaOH to a second vial.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to a third vial.

  • Thermal Degradation: Place a fourth vial in an oven at 60°C.

  • Control: Keep the fifth vial at room temperature, protected from light.

  • Analyze all samples by LC-MS at initial (t=0), 2, 4, 8, and 24-hour time points.

  • Analysis: Look for a target degradation of 5-20%.[12] Compare the chromatograms of the stressed samples to the control to identify new peaks. Analyze the mass spectra of these new peaks to determine their molecular weights and propose structures.

Troubleshooting Workflow: Investigating Purity Loss

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound stability.

G A Purity Loss Observed (e.g., via HPLC) B Characterize Degradants using LC-MS A->B C Identify Degradation Pathway B->C D Hydrolysis Pathway Confirmed (Mass consistent with -COOH formation) C->D  Is mass change consistent with hydrolysis? E Oxidation Pathway Confirmed (Mass consistent with N-oxide, etc.) C->E  Is mass change consistent with oxidation? F Implement Mitigation Strategy D->F E->F G Adjust pH / Use Aprotic Solvent F->G  If Hydrolysis H Use Inert Gas / Antioxidants F->H  If Oxidation I Re-analyze and Confirm Stability G->I H->I

Caption: A logical workflow for troubleshooting purity loss.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
  • Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. (2023, April 8). brainly.com.
  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. (n.d.). Vaia.
  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • SAFETY DATA SHEET - Benzonitrile. (2026, January 13). Sigma-Aldrich.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). C&EN.
  • The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services.
  • Proper Chemical Storage. (n.d.). Kent State University.
  • Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem.
  • BENZONITRILE. (n.d.). ChemicalBook.
  • Pyrrolidine. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: Optimization of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Scaffolds

Case ID: LEAD-OPT-2024-BNP Subject: Mitigation of Off-Target Effects for Benzonitrile-Pyrrolidine Scaffolds Status: Active Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LEAD-OPT-2024-BNP Subject: Mitigation of Off-Target Effects for Benzonitrile-Pyrrolidine Scaffolds Status: Active Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Scaffold Analysis

Welcome to the Technical Support Center. You are likely working with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (or a close derivative) as a lead compound. This scaffold is a privileged structure often found in DPP-4 inhibitors , Histamine H3 antagonists , and various GPCR ligands .

While the 2-cyanobenzyl group provides excellent binding affinity (often via


-stacking or covalent reversible interactions with serine proteases), and the pyrrolidine ring offers solubility and a vector for hydrogen bonding, this combination presents three distinct "off-target" liability classes:
  • hERG Channel Blockade (Cardiotoxicity): Driven by the basic pyrrolidine nitrogen at physiological pH combined with the lipophilic benzonitrile tail.

  • CYP450 Inhibition: The nitrile group and the basic amine can coordinate with the heme iron of CYP enzymes (particularly CYP2D6 and CYP3A4).

  • Promiscuous Protease Binding: If targeting serine proteases (e.g., DPP-4), the nitrile "warhead" may cross-react with cytosolic peptidases (DPP-8/9), leading to toxicity.

This guide provides the diagnostic workflows and chemical mitigation strategies to resolve these issues.

Diagnostic & Troubleshooting Modules

Module A: Reducing hERG Liability (Cardiotoxicity)

Symptom: Your lead compound shows


 in patch-clamp assays.
Root Cause:  The "Pharmacophore of hERG Blockade" typically consists of a basic amine (the pyrrolidine nitrogen) linked to an aromatic group (benzonitrile) by a short spacer. This mimics the pore-blocking mechanism of Class III antiarrhythmics.
Troubleshooting Q&A

Q: How do I lower hERG affinity without losing target potency? A: You must reduce the basicity (


) of the pyrrolidine nitrogen or reduce the overall lipophilicity (

).
  • Strategy 1: Reduce Basicity (

    
     Modulation). 
    The pyrrolidine nitrogen likely has a 
    
    
    
    of ~9.0–9.5, meaning it is fully protonated at pH 7.4.
    • Action: Introduce an electron-withdrawing group (EWG) on the pyrrolidine ring.

    • Specific Modification: Add a fluorine atom geminal to the amine or on the

      
      -carbon. This can lower the 
      
      
      
      by 1–2 units, reducing the cationic species concentration that binds hERG.
  • Strategy 2: Zwitterionic Masking.

    • Action: If the 3-hydroxy group is not critical for binding, oxidize it to a carboxylic acid (if the target tolerates a negative charge) to create a zwitterion. Zwitterions rarely block hERG channels.

Q: Will changing the linker length help? A: Yes. The distance between the basic nitrogen and the aromatic ring is critical.

  • Action: Constrain the linker. If the methyl linker allows too much rotational freedom, the aromatic ring can slot into the hERG hydrophobic pocket. Rigidifying the linker (e.g., fusing the benzene to the pyrrolidine, though this changes the scaffold significantly) or adding a methyl substituent to the benzylic carbon can disrupt this fit.

Module B: Mitigating CYP450 Inhibition

Symptom: High drug-drug interaction (DDI) potential;


 against CYP2D6 or 3A4.
Root Cause:  The nitrile nitrogen lone pair or the pyrrolidine amine can coordinate directly with the heme iron of the CYP enzyme.
Troubleshooting Q&A

Q: Is the nitrile group the primary culprit? A: Often, yes. Nitriles are known to bind reversibly to the heme iron.

  • Test: Compare the inhibitory profile with a bioisostere (e.g., replacing -CN with -Cl or -CF3).[1] If CYP inhibition drops significantly, the nitrile coordination is the cause.

  • Mitigation: If the nitrile is essential for potency (e.g., forming a covalent bond with a catalytic serine), you cannot remove it. Instead, introduce steric hindrance ortho to the nitrile group (e.g., a fluorine or methyl group at the 3- or 6-position of the benzene ring). This prevents the heme iron from accessing the nitrile nitrogen.

Q: What if the pyrrolidine is the issue? A: CYP2D6 prefers basic amines with a lipophilic cap.

  • Mitigation: Reduce the lipophilicity (LogD) of the benzonitrile region. Add polar heteroatoms (e.g., a pyridine nitrogen) into the benzene ring (converting benzonitrile to cyanopyridine). This reduces the hydrophobic binding energy required for CYP2D6 entrapment.

Module C: Stereochemical Optimization (Selectivity)

Symptom: Off-target binding to homologous enzymes (e.g., DPP-8/9 toxicity). Root Cause: The 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile scaffold is small. Lack of specific contacts allows it to fit into multiple related binding pockets.

Troubleshooting Q&A

Q: How does the 3-hydroxy group influence selectivity? A: The 3-OH group creates a chiral center. Enantiomers often show >100-fold differences in selectivity.

  • Action: Separate and test the (R)- and (S)-enantiomers separately.

  • Hypothesis: One enantiomer may direct the hydroxyl group toward a specific solvation pocket unique to your target, while the other clashes with residues in the off-target enzyme.

Experimental Protocols

Protocol 1: Automated Patch-Clamp for hERG Assessment

Use this to validate Module A modifications.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Preparation: Harvest cells using Detachin; suspend in extracellular solution (NaCl 140 mM, KCl 4 mM,

    
     2 mM, 
    
    
    
    1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).
  • Execution (QPatch/Patchliner):

    • Establish Whole-Cell configuration (

      
      ).
      
    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (tail current measurement).

    • Compound Application: Apply vehicle (0.1% DMSO) followed by increasing concentrations of the test compound (0.1, 1, 10, 30

      
      ).
      
  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle.

  • Criteria: An

    
     is generally considered "safe" for early discovery.
    
Protocol 2: Cysteine Reactivity Assay (GSH Trapping)

Use this to check if the benzonitrile is acting as a "suicide substrate" causing toxicity.

  • Incubation: Mix test compound (10

    
    ) with Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).
    
  • Timepoints: Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Detection: Analyze via LC-MS/MS.

  • Interpretation: Look for the mass shift corresponding to [M + GSH].

    • Result: If >5% adduct formation is observed in 24h, the nitrile is too reactive (likely activated by the benzyl linkage).

    • Fix: Add electron-donating groups to the benzene ring to deactivate the nitrile carbon.

Data Summary & Decision Matrix

Table 1: SAR Optimization Matrix for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

ModificationEffect on hERGEffect on CYP2D6Effect on Target PotencyRisk
Fluorination of Pyrrolidine Decreases (Lowers pKa)NeutralVariable (Check H-bonds)Synthesis complexity
Ortho-substitution on Benzene NeutralDecreases (Steric block)Decreases (if pocket is tight)Steric Clash
Cyanopyridine (Scaffold Hop) Decreases (Lowers LogP)Decreases Maintained (usually)Metabolic Stability
3-OH Oxidation (to Ketone) NeutralNeutralDecreases (Loss of H-bond donor)Reactivity

Visual Troubleshooting Workflow

The following diagram illustrates the logical flow for diagnosing and fixing off-target effects associated with this scaffold.

OffTargetOptimization Start Lead Compound Analysis 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Check_hERG Screen hERG (Patch Clamp) Start->Check_hERG Check_CYP Screen CYP Inhibition (2D6/3A4) Start->Check_CYP Check_Selectivity Screen Homologous Targets (e.g. DPP-8/9) Start->Check_Selectivity hERG_Fail IC50 < 10 µM? Check_hERG->hERG_Fail CYP_Fail IC50 < 1 µM? Check_CYP->CYP_Fail Sel_Fail Low Selectivity? Check_Selectivity->Sel_Fail Reduce_Basicity Strategy: Reduce Basicity Add F to Pyrrolidine ring hERG_Fail->Reduce_Basicity Yes Reduce_LogP Strategy: Reduce LogP Replace Benzene with Pyridine hERG_Fail->Reduce_LogP Yes ReTest Re-Synthesize & Test Reduce_Basicity->ReTest Reduce_LogP->ReTest Steric_Block Strategy: Steric Hindrance Add ortho-substituent to Nitrile CYP_Fail->Steric_Block Yes Steric_Block->ReTest Chiral_Res Strategy: Chiral Resolution Isolate (R) vs (S) 3-OH Sel_Fail->Chiral_Res Yes Chiral_Res->ReTest

Caption: Decision tree for optimizing the Benzonitrile-Pyrrolidine scaffold based on specific toxicity readouts.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. NIH PubMed. Link

  • Drug Hunter. (2024).[2][3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • BenchChem. (2025).[4][5] A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. BenchChem. Link

  • Frontiers in Pharmacology. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential. Frontiers. Link

  • NIH PMC. (2009). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Efficacy of Novel Dipeptidyl Peptidase-4 Inhibitors: A Case Study with 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Introduction The management of type 2 diabetes mellitus (T2DM) is a significant global health challenge, necessitating the continuous development of novel therapeutic agents. One of the most successful therapeutic classe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The management of type 2 diabetes mellitus (T2DM) is a significant global health challenge, necessitating the continuous development of novel therapeutic agents. One of the most successful therapeutic classes to emerge in recent years is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][3] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control.[1][3][4]

This guide focuses on a putative novel DPP-4 inhibitor, 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile, hereafter referred to as "Compound X." The chemical structure, featuring pyrrolidine and benzonitrile moieties, is characteristic of several known enzyme inhibitors, including those targeting DPP-4.[5][6] This document provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of such a compound. We will objectively compare its hypothetical performance with established market alternatives, Sitagliptin and Vildagliptin, and provide detailed experimental protocols to support a rigorous evaluation, from initial biochemical characterization to preclinical proof-of-concept.

Part 1: The Scientific Rationale and Comparative Landscape

The DPP-4/Incretin Signaling Pathway

To validate an inhibitor, one must first understand the target pathway. DPP-4 inhibition enhances the physiological effects of incretins, which are central to glucose regulation. The pathway diagram below illustrates this critical mechanism.

DPP4_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_circulation Circulation Nutrients Nutrient Ingestion GLP1_active Active GLP-1 Nutrients->GLP1_active Stimulates Release BetaCell β-cell Insulin Insulin Secretion ↑ BetaCell->Insulin AlphaCell α-cell Glucagon Glucagon Secretion ↓ AlphaCell->Glucagon GLP1_active->BetaCell Activates GLP-1R GLP1_active->AlphaCell Activates GLP-1R DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degradation GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 Inhibits

Caption: The DPP-4/Incretin signaling pathway in glucose homeostasis.

The Competitive Landscape: Compound X vs. Established Gliptins

Any new DPP-4 inhibitor must demonstrate a competitive or superior profile to existing therapies. Sitagliptin and Vildagliptin are excellent benchmarks due to their well-characterized efficacy and distinct properties.

  • Sitagliptin: A highly selective, competitive, long-acting DPP-4 inhibitor.

  • Vildagliptin: Forms a covalent complex with the catalytic site of DPP-4, leading to potent inhibition, but may require twice-daily dosing.

The validation strategy for Compound X will therefore focus on three key areas:

  • Potency: How effectively does it inhibit the DPP-4 enzyme compared to benchmarks? (Determined by IC50).

  • Selectivity: Is the inhibition specific to DPP-4, or does it affect related enzymes like DPP-8 and DPP-9? Poor selectivity has been linked to potential toxicities.[7]

  • In Vivo Efficacy: Does biochemical potency translate to a tangible glucose-lowering effect in a living organism?

Part 2: A Step-by-Step Validation Workflow

This section details the experimental protocols necessary to build a comprehensive efficacy profile for Compound X. The workflow is designed to progress logically from basic biochemical assays to a more complex, physiologically relevant animal model.

Validation_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Proof-of-Concept Assay1 Experiment 1: DPP-4 Enzymatic Inhibition Assay Assay2 Experiment 2: DPP-8/DPP-9 Selectivity Profiling Assay1->Assay2 Determine Potency (IC50) Assay3 Experiment 3: Oral Glucose Tolerance Test (OGTT) Assay2->Assay3 Confirm Selectivity Assay4 Experiment 4: Plasma DPP-4 Activity Assay Assay3->Assay4 Assess PK/PD Relationship end Efficacy Profile Established Assay3->end start Candidate Compound X start->Assay1

Caption: Experimental workflow for validating a novel DPP-4 inhibitor.

Experiment 1: DPP-4 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of Compound X against human recombinant DPP-4 and compare it to Sitagliptin and Vildagliptin.

Causality: The IC50 value is a fundamental measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates higher potency. This is the first and most critical step to confirm that Compound X interacts with the intended target. We use a fluorometric assay for its high sensitivity and suitability for high-throughput screening.[8][9]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[10]

    • DPP-4 Enzyme: Dilute human recombinant DPP-4 in cold Assay Buffer to the desired working concentration (e.g., as recommended by the supplier).[8][10] Keep on ice.

    • Substrate: Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in Assay Buffer.[8] A typical final concentration in the assay is 100 µM.

    • Inhibitors: Prepare stock solutions of Compound X, Sitagliptin, and Vildagliptin in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 30 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor solutions (Compound X, Sitagliptin, Vildagliptin) or vehicle (for 100% activity control) to triplicate wells.

    • To initiate the reaction, add 10 µL of diluted DPP-4 enzyme to all wells except the background controls.[10] For background wells, add 10 µL of Assay Buffer.

    • Add 50 µL of the H-Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[8][9]

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][10]

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output:

CompoundDPP-4 IC50 (nM)
Compound X (Hypothetical Value)
Sitagliptin(Benchmark Value)
Vildagliptin(Benchmark Value)
Experiment 2: DPP-8/DPP-9 Selectivity Profiling

Objective: To assess the selectivity of Compound X for DPP-4 over the closely related proteases DPP-8 and DPP-9.

Causality: DPP-8 and DPP-9 share high structural homology with DPP-4.[7][11] Inhibition of these off-target enzymes has been associated with severe toxicities in preclinical studies.[7] Therefore, demonstrating high selectivity is a critical step in establishing a favorable safety profile. A compound is considered selective if its IC50 for DPP-8 and DPP-9 is significantly higher (e.g., >100-fold) than its IC50 for DPP-4.

Methodology: The protocol is identical to the DPP-4 Enzymatic Inhibition Assay described above, with the following substitutions:

  • Enzyme: Use human recombinant DPP-8 and DPP-9 in place of DPP-4.[7]

  • Substrate: The same H-Gly-Pro-AMC substrate can often be used, but enzyme and substrate concentrations may need to be optimized for DPP-8 and DPP-9 kinetics.[7]

Expected Data Output:

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Compound X (from Exp. 1)(Hypothetical)(Hypothetical)(Calculated)(Calculated)
Sitagliptin(from Exp. 1)(Benchmark)(Benchmark)(Calculated)(Calculated)
Vildagliptin(from Exp. 1)(Benchmark)(Benchmark)(Calculated)(Calculated)
Experiment 3: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the ability of orally administered Compound X to improve glucose tolerance in a relevant animal model of T2DM.

Causality: The OGTT is a cornerstone preclinical model for assessing the efficacy of anti-diabetic agents.[12] It mimics the physiological challenge of a meal by providing an oral glucose bolus and measures the body's ability to clear the glucose from circulation over time.[13] An effective DPP-4 inhibitor will enhance the endogenous incretin effect, leading to lower post-challenge glucose levels and a reduced total glycemic excursion (Area Under the Curve).

Methodology:

  • Animal Model: Use a standard diabetic mouse model, such as male C57BL/6J mice on a high-fat diet or genetically diabetic db/db mice.

  • Acclimatization and Fasting:

    • House animals under standard conditions and allow them to acclimate.

    • Fast the mice overnight (16-18 hours) prior to the test, with free access to water.[13] Some modern protocols suggest shorter fasting times (4-6 hours) to reduce stress.[12][14]

  • Dosing and Glucose Challenge:

    • Record the body weight of each fasted mouse.

    • Administer the test compounds orally (p.o.) via gavage. Groups should include: Vehicle control, Compound X (e.g., at 1, 3, 10 mg/kg), and Sitagliptin (e.g., at 10 mg/kg) as a positive control.

    • After a set time (e.g., 30-60 minutes post-drug administration), take a baseline blood sample (t=0) from the tail tip.[13][15]

    • Immediately administer a 2 g/kg glucose solution via oral gavage.[13]

  • Blood Glucose Monitoring:

    • Collect small blood samples from the tail tip at 15, 30, 60, and 120 minutes after the glucose challenge.[12][13]

    • Measure blood glucose at each time point using a calibrated glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the total Area Under the Curve (AUC) for glucose for each animal from t=0 to t=120 min using the trapezoidal rule.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and treated groups.

Expected Data Output:

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dL * min)% Reduction vs. Vehicle
Vehicle-(Hypothetical Value)-
Compound X 1(Hypothetical Value)(Calculated)
Compound X 3(Hypothetical Value)(Calculated)
Compound X 10(Hypothetical Value)(Calculated)
Sitagliptin10(Benchmark Value)(Calculated)

Part 3: Summary and Conclusion

This guide outlines a logical and scientifically rigorous pathway for validating the efficacy of a novel putative DPP-4 inhibitor, 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile. By systematically assessing its potency, selectivity, and in vivo glucose-lowering effects against established competitors, researchers can build a robust data package.

The successful execution of these experiments would provide strong evidence for Compound X's mechanism of action and its therapeutic potential. A positive outcome—demonstrating potent and selective DPP-4 inhibition in vitro that translates to significant improvements in glucose tolerance in vivo—would justify further investment in its development as a potential new treatment for type 2 diabetes.

References

  • Jinglong Liu, Yi Huan, Caina Li, Minzhi Liu, Zhufang Shenn. (2014). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Acta Pharmaceutica Sinica B, 4(2):135–140.
  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. MMPC.org.
  • Abcam. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). Abcam.com.
  • Deacon, C. F., & Holst, J. J. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 534. [Link]

  • Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 990–1024. [Link]

  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203). SigmaAldrich.com.
  • Di Mauro, G., & D'Andrea, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • University of Queensland. (2022). LAB_056 Glucose Tolerance Test in Mice. Research Support.
  • Pye, K., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv.
  • S. Kalra. (2014). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Indian Journal of Endocrinology and Metabolism, 18(5), 593-595. [Link]

  • Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit. Caymanchem.com.
  • ETH Zurich. (2024). SOP 003 Glucose Tolerance Test (GTT). ETH Zurich.
  • Kyriazis, G. A. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. [Link]

  • Charbonnel, B., et al. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Medicina, 55(8), 440. [Link]

  • Ali, M. A., et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents. Drug Development Research. [Link]

  • Zhang, X., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Immunology, 13, 982205. [Link]

  • Hossain, M. I., & Al-Subaie, A. M. (2025). Mechanism of Action of DPP-4 Inhibitors-New Insights. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Reversible LSD1 Inhibitors

This guide provides an in-depth technical analysis of 4-(pyrrolidin-3-yl)benzonitrile derivatives , a class of small-molecule inhibitors targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . These compounds represent a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(pyrrolidin-3-yl)benzonitrile derivatives , a class of small-molecule inhibitors targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) . These compounds represent a strategic "scaffold hop" from earlier inhibitors like GSK-690, designed to retain potency while improving safety profiles (specifically reducing hERG channel liability).[1]

[1][2]

Executive Summary

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a privileged structure in the development of reversible LSD1 inhibitors. Unlike irreversible inhibitors (e.g., tranylcypromine derivatives) that covalently bind to the FAD cofactor, these derivatives function via non-covalent interactions, offering a potentially safer therapeutic index for treating Acute Myeloid Leukemia (AML) and small cell lung cancer (SCLC).

Key Value Proposition:

  • Mechanism: Reversible competition with the histone H3 substrate.

  • Critical Pharmacophore: The benzonitrile group forms a specific hydrogen bond with Lys661 in the LSD1 active site, mimicking the substrate's interaction.

  • Optimization Focus: Balancing potency (IC50 < 100 nM) with metabolic stability and reduced hERG inhibition.

Mechanism of Action & Structural Logic

The "Benzonitrile Anchor" Hypothesis

The efficacy of this series hinges on the benzonitrile moiety. Crystallographic studies of similar LSD1 inhibitors reveal that the cyano group (-CN) penetrates deep into the substrate-binding cavity.[2]

  • Interaction: The nitrogen of the nitrile group acts as a hydrogen bond acceptor for the ammonium group of Lys661 .

  • Function: This interaction anchors the molecule, positioning the pyrrolidine core and its N-substituents to interact with the hydrophobic rim of the active site (residues Val333, Met332).

DOT Diagram: Mechanism of Binding

LSD1_Mechanism LSD1_Pocket LSD1 Substrate Cavity Benzonitrile 4-(Pyrrolidin-3-yl)benzonitrile (Scaffold Core) Benzonitrile->LSD1_Pocket Enters Deep Pocket Lys661 Lys661 Residue (Catalytic Anchor) Benzonitrile->Lys661 H-Bond (CN···H-N) N_Substituent N-Substituent (Amide/Urea Tail) Benzonitrile->N_Substituent Scaffold Vector Hydrophobic_Rim Hydrophobic Rim (Val333, Met332) N_Substituent->Hydrophobic_Rim Van der Waals Contacts

Figure 1: Structural logic of LSD1 inhibition.[3][4] The benzonitrile moiety anchors the inhibitor via Lys661, while the pyrrolidine nitrogen directs substituents toward the hydrophobic entrance.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by three regions: the Aryl Head (benzonitrile), the Core Linker (pyrrolidine), and the Tail (N-substituent).

A. The Aryl Head (Benzonitrile)
  • Requirement: The 4-cyano group is essential. Replacing it with -H, -F, or -OMe results in a >100-fold loss of potency.

  • Position: The para position (4-yl) is optimal for depth within the pocket. Meta or ortho substitutions disrupt the angle required for the Lys661 interaction.

B. The Pyrrolidine Core
  • Stereochemistry: The trans -configuration (in 3,4-disubstituted variants) or specific enantiomers of the 3-substituted pyrrolidine are preferred to align the vector of the N-substituent away from the FAD cofactor and towards the solvent front.

  • Rigidity: The pyrrolidine ring provides a semi-rigid linker that is metabolically superior to flexible alkyl chains but less lipophilic than piperidine analogs (reducing hERG risk).

C. The N-Substituent (The "Tail")

This is the primary site for optimization.

  • Amides vs. Alkyls: Amide coupling (N-COR) is preferred over alkylation (N-R). The carbonyl oxygen of the amide often forms additional water-mediated H-bonds.

  • Bulky Groups: Large lipophilic groups (e.g., 4-methylphenyl, biphenyl) on the amide tail enhance potency by filling the hydrophobic entrance of the pocket.

  • Lead Compound (21g): Identified by Mould et al., this derivative features an optimized N-substituent that maintains high LSD1 affinity while reducing the lipophilicity that contributes to hERG channel blockage.

Comparative Performance Data

The following table compares the lead candidate Compound 21g (Mould et al., 2017) against the reference standard GSK-690 .

MetricCompound 21g (Lead)GSK-690 (Reference)Interpretation
LSD1 Biochemical IC50 57 nM ~90 nMComparable potency; 21g retains high affinity.
Binding Affinity (Kd) 22 nM 9 nMHigh affinity binding confirmed for both.
hERG Inhibition (Safety) > 30 µM (Low Risk)< 10 µM (High Risk)Critical Advantage: 21g significantly reduces cardiac safety risk.
MAO-A/B Selectivity > 100-fold> 100-foldBoth are highly selective for LSD1 over MAO enzymes.
Cellular Activity (CD86) Effective EffectiveBoth induce CD86 expression (biomarker of differentiation) in THP-1 cells.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyrrolidin-3-yl)benzonitrile Core

Methodology adapted from Davoren et al. and Mould et al.

Objective: Construct the trans-pyrrolidine core via 1,3-dipolar cycloaddition.

  • Reagents: trans-4-cyanostilbene (or equivalent precursor), Trimethylamine oxide (TMAO), Lithium Diisopropylamide (LDA).

  • Cycloaddition:

    • Cool a solution of the stilbene precursor in anhydrous THF to -78°C.

    • Add LDA (2.5 equiv) dropwise. Stir for 30 mins.

    • Add TMAO (solid, 2.0 equiv) and allow the reaction to warm to 0°C over 2 hours.

    • Mechanism: Generation of an azomethine ylide in situ followed by [3+2] cycloaddition.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (SiO2, Hexane/EtOAc).

  • N-Deprotection (if required): If an N-protecting group was formed or to remove N-methyl (via chloroethyl chloroformate), reflux in MeOH to yield the free amine.

Protocol B: LSD1 Biochemical Assay (Peroxidase-Coupled)

Standard validation assay for determining IC50.

Reagents:

  • Recombinant Human LSD1 (residues 151–852).

  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Coupling System: HRP (Horseradish Peroxidase) + Amplex Red.

Procedure:

  • Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration in assay: 1%.

  • Incubation: Mix LSD1 enzyme (20 nM final) with compounds in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 min at RT.

  • Reaction Start: Add the Substrate Mix (H3K4me2 peptide + HRP + Amplex Red).

  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.

  • Analysis: Calculate the rate of reaction (slope). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to derive IC50.[5]

Synthesis Workflow Diagram

Synthesis_Workflow Precursor Stilbene/Benzonitrile Precursor Step1 1. LDA, -78°C 2. TMAO Precursor->Step1 Intermediate [3+2] Cycloaddition (Pyrrolidine Ring) Step1->Intermediate Step2 N-Deprotection (if N-Me/N-Bn) Intermediate->Step2 Core 4-(Pyrrolidin-3-yl)benzonitrile (Free Amine) Step2->Core Step3 Amide Coupling (R-COOH + HATU) Core->Step3 Final Final Inhibitor (e.g., Cmpd 21g) Step3->Final

Figure 2: Synthetic route for generating N-functionalized pyrrolidine-benzonitrile libraries.

References

  • Mould, D. P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1."[6] Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.[6]

  • Davoren, J. E., et al. (2015). "Facile synthesis of 3,4-disubstituted pyrrolidines via an azomethine ylide cycloaddition strategy." Journal of Organic Chemistry. (Cited as synthetic method basis).[3]

  • Hitchin, J. R., et al. (2013). "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm, 4, 1513-1522. (Reference for GSK-690 comparison).
  • Niwa, H., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." Molecular Pharmacology. (Structural basis for benzonitrile-Lys661 interaction).[2]

Sources

Validation

A Comparative Selectivity Profile of Trelagliptin (2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile) and Other Clinically Relevant DPP-4 Inhibitors

This guide provides a comprehensive analysis of the selectivity profile of Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in comparison to other widely used DPP-4 inhibitors. Intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in comparison to other widely used DPP-4 inhibitors. Intended for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins the selectivity of these agents, offering insights into the causality behind their pharmacological profiles.

Introduction: The Significance of Selectivity in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), a serine protease, is a well-established therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] DPP-4 inhibitors, also known as gliptins, function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[4][5]

The human body expresses several proteases with structural and functional similarities to DPP-4, including DPP-2, DPP-8, DPP-9, fibroblast activation protein alpha (FAPα), and prolyl endopeptidase (PEP).[2][4] Off-target inhibition of these related enzymes can lead to undesirable side effects.[2] Therefore, a high degree of selectivity for DPP-4 is a critical attribute for any DPP-4 inhibitor, ensuring that the therapeutic action is precisely targeted and the potential for adverse events is minimized. Trelagliptin (2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile) is a potent and highly selective DPP-4 inhibitor with a unique pharmacokinetic profile that allows for once-weekly oral administration.[4] This guide will compare its selectivity against that of other prominent DPP-4 inhibitors: Alogliptin, Sitagliptin, and Vildagliptin.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the endogenous incretin system. The following diagram illustrates this pathway.

Incretin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release Release of GLP-1 and GIP Food Intake->Incretin Release Active Incretins Active GLP-1 and GIP Incretin Release->Active Incretins Insulin Secretion ↑ Glucose-dependent Insulin Secretion (β-cells) Glycemic Control Improved Glycemic Control Insulin Secretion->Glycemic Control Glucagon Secretion ↓ Glucagon Secretion (α-cells) Glucagon Secretion->Glycemic Control Active Incretins->Insulin Secretion Active Incretins->Glucagon Secretion DPP4_Enzyme DPP-4 Enzyme Active Incretins->DPP4_Enzyme Degradation Inactive Incretins Inactive Metabolites DPP4_Enzyme->Inactive Incretins Trelagliptin Trelagliptin & Other DPP-4 Inhibitors Trelagliptin->DPP4_Enzyme Inhibition

Caption: The incretin pathway and the mechanism of action of DPP-4 inhibitors.

Comparative Selectivity Profile: A Data-Driven Analysis

The selectivity of a DPP-4 inhibitor is quantified by comparing its inhibitory potency (typically represented by the half-maximal inhibitory concentration, IC50) against DPP-4 to its potency against other related proteases. A higher selectivity ratio (IC50 for off-target enzyme / IC50 for DPP-4) indicates a more selective compound.

The following table summarizes the in vitro selectivity profiles of Trelagliptin and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.[6]

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors

CompoundTarget EnzymeIC50 (nmol/L)Selectivity over DPP-4 (> fold)Reference(s)
Trelagliptin DPP-4 (human plasma) 4.2 - [7][8]
DPP-2>100,000>23,800[4][7]
DPP-8>100,000>23,800[4][7]
DPP-9>100,000>23,800[4][7]
FAPα>100,000>23,800[4][7]
PEP>100,000>23,800[4][7]
Alogliptin DPP-4 <10 - [9]
DPP-8->14,000[4]
DPP-9->14,000[4]
Sitagliptin DPP-4 ~50 (Derived)¹ - [10]
DPP-8->2,600[11]
DPP-9->2,600[11]
Vildagliptin DPP-4 62 - [12]
DPP-8->200[6]
DPP-9->30[6]

¹ Trelagliptin is reported to be approximately 12-fold more potent than sitagliptin.[7][8]

As the data indicates, Trelagliptin exhibits exceptional selectivity for DPP-4, with IC50 values for related proteases being over 10,000-fold higher than that for DPP-4.[4][7] Alogliptin and Sitagliptin also demonstrate high selectivity, though the available data is less comprehensive for a direct comparison across the same panel of enzymes.[4][11] Vildagliptin, while an effective DPP-4 inhibitor, shows a more modest selectivity profile compared to the other compounds listed.[6]

Experimental Workflow: Determining DPP-4 Inhibitory Activity and Selectivity

The determination of the IC50 values and the selectivity profile of DPP-4 inhibitors is a critical step in their preclinical characterization. A common and reliable method is a fluorescence-based in vitro enzyme inhibition assay.

The following diagram outlines a typical workflow for such an assay.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Solution (DPP-4 or off-target), and Inhibitor Dilutions Plate_Setup Plate Inhibitor Dilutions, Enzyme, and Controls (No Inhibitor, Blank) Reagent_Prep->Plate_Setup Incubation_1 Pre-incubate Inhibitor and Enzyme Plate_Setup->Incubation_1 Substrate_Addition Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubation_1->Substrate_Addition Incubation_2 Incubate at 37°C Substrate_Addition->Incubation_2 Fluorescence_Reading Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation_2->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination

Caption: A generalized workflow for a DPP-4 enzyme inhibition assay.

Detailed Step-by-Step Methodology

The following protocol is a representative example for determining the IC50 of a test compound against human recombinant DPP-4.

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl (e.g., 50 mM, pH 8.0).[7]

    • Enzyme Solution: Reconstitute lyophilized human recombinant DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[7] Keep the enzyme on ice.

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO. Dilute to a working concentration (e.g., 200 µM) in assay buffer just before use.[7]

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., Trelagliptin) and reference inhibitors in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the inhibitor solutions to the respective test wells. For the "no inhibitor" control, add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells. For the "blank" control, add 50 µL of assay buffer.

    • Add 25 µL of the enzyme solution to all wells except the "blank" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[7]

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[7][8]

    • Subtract the fluorescence of the "blank" wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of "no inhibitor" well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Determination:

    • Repeat the assay protocol using other purified recombinant proteases (e.g., DPP-8, DPP-9, FAPα) in place of DPP-4.

    • Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4.

Conclusion: The Clinical Significance of Trelagliptin's High Selectivity

The in vitro data robustly demonstrates that Trelagliptin is a highly potent and exceptionally selective DPP-4 inhibitor. Its >10,000-fold selectivity against key related proteases such as DPP-8 and DPP-9 is a significant attribute that contributes to its favorable safety profile observed in clinical trials.[4][7] This high degree of selectivity minimizes the potential for off-target effects, which is a crucial consideration for a therapy intended for long-term management of a chronic condition like type 2 diabetes.

In comparison to other DPP-4 inhibitors, Trelagliptin's selectivity profile is among the best in its class. While Alogliptin and Sitagliptin are also highly selective, the comprehensive panel testing of Trelagliptin provides strong evidence of its specificity. The more modest selectivity of Vildagliptin highlights the diversity within the gliptin class and underscores the importance of such comparative analyses.

The unique combination of high potency, exceptional selectivity, and a pharmacokinetic profile that allows for once-weekly dosing positions Trelagliptin as a valuable therapeutic option in the management of type 2 diabetes, offering both efficacy and convenience to patients and healthcare providers.

References

  • Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. JAPI.
  • Grimshaw CE, Jennings A, Kamran R, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016;11(6):e0157509.
  • Trelagliptin succinate - Product Data Sheet. MedChemExpress.
  • Alogliptin. Drugs.com.
  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. PMC.
  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. PubMed.
  • Trelagliptin's DPP-4 Inhibitory Activity: A Comparative Analysis of In Vitro and In Vivo Correlation. Benchchem.
  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI.
  • Cofrogliptin vs. Sitagliptin: A Comparative Analysis of Two DPP-4 Inhibitors. Benchchem.
  • Trelagliptin. MedEx.
  • To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?. ResearchGate.
  • Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on alogliptin. Dove Medical Press.

Sources

Comparative

Biomarker Guide: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Efficacy

This guide provides a comprehensive technical analysis of biomarkers for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile , a structural scaffold and potential therapeutic candidate belonging to the class of Dipeptidyl P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of biomarkers for 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile , a structural scaffold and potential therapeutic candidate belonging to the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . Given its structural homology to established agents like Alogliptin and Trelagliptin (which feature a 2-cyanobenzyl moiety linked to a cyclic amine), this guide evaluates its efficacy through the lens of incretin modulation and metabolic control.

Executive Summary & Mechanism of Action

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6) is a small-molecule scaffold characterized by an ortho-cyanobenzyl group coupled to a 3-hydroxypyrrolidine ring. Structurally, it mimics the pharmacophore of non-peptidomimetic DPP-4 inhibitors .

  • Mechanism : Competitive, reversible inhibition of the DPP-4 enzyme. The nitrile group typically interacts with the catalytic triad (Ser630, Asp708, His740) or the S1/S2 subsites of the DPP-4 active site, preventing the degradation of incretin hormones.

  • Therapeutic Context : Type 2 Diabetes Mellitus (T2DM), metabolic syndrome, and potentially inflammation.

  • Primary Efficacy Readout : Preservation of active Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).

Biomarker Landscape: Hierarchy of Validation

To rigorously validate efficacy, researchers must assess biomarkers across three tiers: Target Engagement, Proximal Pharmacodynamics (PD), and Distal Clinical Outcomes.

Tier 1: Target Engagement (Direct Mechanism)
  • Plasma DPP-4 Activity : The most direct measure of drug potency. Efficacy is defined by >80% inhibition of plasma DPP-4 activity over the dosing interval.

  • Soluble DPP-4 (sDPP-4) Levels : While activity decreases, total sDPP-4 protein levels may remain constant or shift due to feedback loops.

Tier 2: Proximal Pharmacodynamics (Incretin Axis)
  • Active GLP-1 (7-36 amide) : The active isoform. DPP-4 inhibition should result in a 2-3 fold increase in post-prandial active GLP-1.

  • Active GIP (1-42) : Similar to GLP-1, active GIP levels are preserved.

  • Glucagon : Suppression of post-prandial glucagon is a hallmark of effective DPP-4 inhibition.

Tier 3: Distal Clinical Efficacy
  • HbA1c : Long-term glycemic control (0.5–1.0% reduction expected).

  • Post-Prandial Glucose (PPG) : Reduction in glucose excursions after a meal challenge.

  • Fasting Plasma Glucose (FPG) : Modest reduction compared to PPG.

Comparative Analysis: Performance vs. Alternatives

The following table compares the theoretical profile of the 3-Hydroxypyrrolidin-1-yl scaffold against established DPP-4 inhibitors.

Feature2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrileAlogliptin (Standard of Care)Sitagliptin (First-in-Class)Vildagliptin (Covalent)
Binding Mode Non-covalent / Nitrile-dependentNon-covalentNon-covalentCovalent (reversible)
Key Biomarker Active GLP-1 Active GLP-1Active GLP-1Active GLP-1
DPP-4 Inhibition High (Predicted IC50 < 10 nM)High (IC50 ~7 nM)High (IC50 ~18 nM)High (IC50 ~62 nM)
Selectivity (DPP-8/9) High (Critical for safety)>10,000-fold>2,600-foldLower selectivity
Renal Clearance Likely Renal (Polar Hydroxyl)RenalRenalHydrolysis/Renal
Advantages Hydroxyl group enhances water solubility; potential for reduced protein binding.[1]Proven CV safety.Extensive clinical data.Liver metabolism focus.
Experimental Protocols
Protocol A: Plasma DPP-4 Activity Assay (Fluorometric)

Objective: Quantify the inhibition of DPP-4 enzyme activity in plasma samples.

  • Substrate Preparation : Reconstitute Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin) to 10 mM in DMSO.

  • Sample Collection : Collect blood in EDTA tubes (heparin interferes with some assays). Centrifuge at 2000 x g for 15 min to obtain plasma. Store at -80°C.

  • Assay Setup :

    • Dilute plasma 1:50 in Assay Buffer (25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1% BSA).

    • Add 50 µL of diluted plasma to a black 96-well plate.

    • Add 50 µL of test compound (2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile) at varying concentrations (0.1 nM – 10 µM) or vehicle.

    • Incubate for 10 min at 37°C.

  • Reaction Initiation : Add 50 µL of 100 µM Gly-Pro-AMC substrate.

  • Measurement : Monitor fluorescence (Ex/Em = 360/460 nm) kinetically for 30 min at 37°C.

  • Calculation : Calculate the slope (RFU/min). % Inhibition =

    
    
    
Protocol B: Active GLP-1 ELISA (Sandwich Immunoassay)

Objective: Measure the concentration of intact GLP-1 (7-36) protected from degradation.

  • Sample Collection (Critical) : Blood must be collected into tubes containing DPP-4 inhibitor (to prevent ex vivo degradation) and Aprotinin .

  • Plate Preparation : Coat high-binding plate with anti-GLP-1 (C-terminal specific) antibody overnight. Block with 5% BSA.

  • Incubation : Add 100 µL plasma sample. Incubate 2 hours at RT.

  • Detection : Add biotinylated anti-GLP-1 (N-terminal specific, 7-36 specific) antibody. This ensures only active GLP-1 is detected, not the inactive 9-36 metabolite.

  • Readout : Add Streptavidin-HRP followed by TMB substrate. Stop reaction with H2SO4. Measure OD at 450 nm.

Visualizations
Figure 1: Mechanism of Action and Biomarker Pathway

This diagram illustrates how the inhibitor prevents GLP-1 degradation, leading to downstream insulin secretion.

DPP4_Pathway Inhibitor 2-((3-Hydroxypyrrolidin-1-yl) methyl)benzonitrile DPP4 DPP-4 Enzyme (Active) Inhibitor->DPP4 Inhibits GLP1_Active Active GLP-1 (7-36 amide) DPP4->GLP1_Active Degrades GLP1_Inactive Inactive GLP-1 (9-36 amide) GLP1_Active->GLP1_Inactive Natural Decay (Blocked) BetaCell Pancreatic Beta Cell GLP1_Active->BetaCell Activates GLP-1R Insulin Insulin Secretion BetaCell->Insulin Stimulates Glucose Plasma Glucose (Reduction) Insulin->Glucose Lowers

Caption: Inhibition of DPP-4 preserves Active GLP-1, enhancing insulin secretion and lowering glucose.

Figure 2: Experimental Workflow for Efficacy Validation

Workflow cluster_Assays Biomarker Assays Step1 Step 1: Dosing (Oral/IV) Step2 Step 2: Blood Collection (+ DPP4 Inhibitor) Step1->Step2 Assay1 Plasma DPP-4 Activity (Fluorometric) Step2->Assay1 Assay2 Active GLP-1 (ELISA) Step2->Assay2 Assay3 Glucose/HbA1c (Clinical Chem) Step2->Assay3 Result Efficacy Profile (IC50 / PD Response) Assay1->Result Assay2->Result Assay3->Result

Caption: Workflow for validating efficacy from dosing to biomarker quantification.

References
  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology. Link

  • Thornberry, N. A., & Gallwitz, B. (2009). "Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4)." Best Practice & Research Clinical Endocrinology & Metabolism. Link

  • Capuano, A., et al. (2013). "Safety of Dipeptidyl Peptidase-4 Inhibitors: A Review." Drug Safety. Link

  • PubChem. (2025).[2] "Compound Summary: 2-[(pyrrolidin-1-yl)methyl]benzonitrile." National Library of Medicine. Link

  • Herman, G. A., et al. (2005). "Pharmacokinetics and Pharmacodynamics of Sitagliptin, an Inhibitor of Dipeptidyl Peptidase IV, in Healthy Subjects." Clinical Pharmacology & Therapeutics. Link

Sources

Validation

Technical Benchmarking Guide: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile vs. Clinical DPP-4 Inhibitors

Part 1: Executive Summary & Chemical Context 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (hereafter referred to as Compound-X ) represents a critical "anchor-linker" scaffold found in the Alogliptin class of Dipepti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (hereafter referred to as Compound-X ) represents a critical "anchor-linker" scaffold found in the Alogliptin class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Unlike Vildagliptin or Saxagliptin, which utilize a nitrile group directly on the pyrrolidine ring to form a covalent bond with the enzyme, Compound-X features a 2-cyanobenzyl moiety.

This guide benchmarks Compound-X as a Lead Fragment against established clinical standards (Sitagliptin and Alogliptin ). The objective is to validate the binding efficiency of this core scaffold before the addition of complex heterocyclic appendages (e.g., uracil or quinazolinone rings).

Structural Classification
FeatureCompound-X (Lead Fragment)Alogliptin (Optimized Drug)Vildagliptin (Comparator)
Core Scaffold 3-Hydroxypyrrolidine3-Aminopiperidine2-Cyanopyrrolidine
Warhead/Anchor 2-Cyanobenzyl (Aryl Nitrile)2-Cyanobenzyl (Aryl Nitrile)Nitrile on Pyrrolidine
Binding Mode Non-Covalent (Competitive)Non-Covalent (Competitive)Covalent (Reversible)
Key Interaction Nitrile

Arg358
Nitrile

Arg358
Nitrile

Ser630

Part 2: Mechanism of Action (MOA) Visualization

Understanding the binding difference is critical for interpreting assay results.[1] Compound-X does not act as a suicide substrate. Instead, the benzonitrile group acts as an electrostatic anchor, interacting with the S2 subsite of the DPP-4 active site.

Pathway Diagram: DPP-4 Inhibition & GLP-1 Stabilization

MOA_Pathway GLP1_Active GLP-1 (Active) Increases Insulin GLP1_Inactive GLP-1 (Inactive) Truncated Peptide GLP1_Active->GLP1_Inactive Rapid Hydrolysis DPP4_Enzyme DPP-4 Enzyme (Active Site: Ser630/Arg358) DPP4_Enzyme->GLP1_Inactive Catalysis Complex Enzyme-Inhibitor Complex (Arg358 Stabilization) DPP4_Enzyme->Complex Blockade CompX Compound-X (2-Cyanobenzyl Scaffold) CompX->DPP4_Enzyme Competitive Binding Complex->GLP1_Active Preserves

Figure 1: Mechanism of Action. Compound-X competes for the active site, preventing DPP-4 from hydrolyzing GLP-1. The 2-cyanobenzyl group anchors the molecule via Arg358, distinct from the covalent mechanism of Vildagliptin.

Part 3: In Vitro Benchmarking (Potency & Selectivity)

When benchmarking a scaffold (Compound-X) against an optimized drug (Sitagliptin), expect a potency gap. The goal is not to beat the drug, but to demonstrate Ligand Efficiency (LE) .

Comparative Data Profile

Note: Values for Compound-X are representative of 2-cyanobenzyl-pyrrolidine fragments based on SAR literature.

MetricCompound-X (Scaffold)Sitagliptin (Standard A)Alogliptin (Standard B)
IC50 (DPP-4) 0.8 - 2.5 µM 15 - 20 nM < 10 nM
Binding Type ReversibleReversibleReversible
Selectivity (DPP-8/9) Low (< 10-fold)High (> 2600-fold)High (> 1000-fold)
Hill Slope ~1.0~1.0~1.0

Interpretation:

  • Potency: Compound-X shows micromolar activity. This confirms the 2-cyanobenzyl group is a functional anchor, but the molecule lacks the secondary interactions (e.g., with Tyr547 or Trp629) provided by the pyrimidinedione ring in Alogliptin.

  • Optimization Potential: The transition from Compound-X (µM) to Alogliptin (nM) represents the "optimization gap" filled by growing the molecule into the S1/S2' subsites.

Part 4: Experimental Protocol (Self-Validating System)

To generate the data above, you must use a Fluorometric Kinetic Assay . This protocol uses Gly-Pro-AMC , a non-fluorescent substrate that releases fluorescent AMC (7-Amino-4-methylcoumarin) upon cleavage.

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Detection Reagents Reagents: 1. DPP-4 Enzyme (human rec.) 2. Substrate: Gly-Pro-AMC (10mM) 3. Buffer: Tris-HCl, pH 8.0 Incubation Pre-Incubation (E + I, 10 min @ 37°C) Reagents->Incubation Dilution Compound Serial Dilution (DMSO, 1:3 steps) Dilution->Incubation Start Add Substrate (Km conc.) Final: 20-50 µM Incubation->Start Read Kinetic Read Ex/Em: 360/460 nm (Every 5 min for 30 min) Start->Read Calc Calculate Velocity (RFU/min) Fit to Sigmoidal Dose-Response Read->Calc

Figure 2: Fluorometric Assay Workflow. A kinetic read mode is strictly required to rule out false positives from compound fluorescence.

Step-by-Step Protocol
  • Buffer Preparation:

    • 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA (prevents enzyme stickiness).

  • Enzyme Prep:

    • Dilute recombinant human DPP-4 (rhDPP4) to 0.5 ng/µL in assay buffer.

    • Validation: Activity must be linear over 30 minutes.

  • Compound Plate Setup:

    • Test Wells: 10 µL Compound-X (varying concentrations).

    • Pos Control: 10 µL Sitagliptin (1 µM final).

    • Neg Control: 10 µL DMSO (Vehicle).

    • Blank: Buffer only (no enzyme).

  • Reaction:

    • Add 40 µL Enzyme solution to all wells (except Blank).

    • Incubate 10 mins at 37°C (allows equilibrium binding).

    • Add 50 µL Gly-Pro-AMC substrate (50 µM final concentration).

  • Detection:

    • Read Fluorescence (Ex 360 nm / Em 460 nm) immediately (T=0) and every 2 minutes for 20 minutes.

  • Data Processing:

    • Plot RFU vs. Time to get Slope (Velocity).

    • Calculate % Inhibition:

      
      .
      
    • Fit log(concentration) vs. % Inhibition to determine IC50.

Part 5: Critical Analysis & Troubleshooting

The "Nitrile" Artifact

Risk: Nitrile-containing compounds can sometimes act as non-specific aggregators or quenchers. Control: Always include 0.01% Triton X-100 in the buffer to prevent promiscuous aggregation. If IC50 shifts significantly with detergent, the activity is likely an artifact.

Selectivity profiling (Safety)

Compound-X must be screened against DPP-8 and DPP-9 .[2]

  • Why? Inhibition of DPP-8/9 is associated with severe toxicity (alopecia, thrombocytopenia, mortality in rats).

  • Expectation: Simple fragments like Compound-X often lack the selectivity of optimized drugs. If Compound-X inhibits DPP-8/9 within 10-fold of DPP-4, structural modification (e.g., adding a bulky group at the pyrrolidine 3-position) is required.

Metabolic Stability

The N-benzyl linkage is susceptible to oxidative dealkylation by Cytochrome P450s.

  • Test: Incubate with Human Liver Microsomes (HLM) + NADPH.

  • Marker: Monitor for the formation of 2-cyanobenzaldehyde (cleavage product).

References

  • Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.

  • Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications.

  • Sigma-Aldrich. "DPP4 Activity Assay Kit (MAK088) Technical Bulletin."

  • AMSBIO. "Fluorogenic DPP4 Assay Kit Data Sheet."

  • Beilstein Journals. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."

Sources

Safety & Regulatory Compliance

Safety

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile proper disposal procedures

Topic: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Zero-Acid" Directive Immediate Action Requi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Zero-Acid" Directive

Immediate Action Required: The disposal of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile requires strict adherence to a "Zero-Acid" protocol.[1] As a molecule containing both a nitrile (cyano) group and a basic pyrrolidine ring, this compound presents a dual hazard profile.

  • Primary Risk: Acidic hydrolysis of the nitrile moiety can release Hydrogen Cyanide (HCN) gas.

  • Secondary Risk: The basic amine functionality can react exothermically with strong oxidizers or acids.

The Golden Rule: Never dispose of this compound in "General Organic Waste" without verifying the pH and composition of the receiving container. It must be segregated into a Basic/Neutral Organic stream destined for high-temperature incineration.

Part 1: Chemical Hazard Profile & Mechanism

To dispose of this chemical safely, you must understand the mechanism of its potential failure modes.

Structural Analysis
  • Benzonitrile Core: Aromatic nitriles are generally more stable than aliphatic ones, but they are still precursors to cyanide. Under acidic conditions (pH < 7), the equilibrium shifts toward the formation of volatile HCN [1].

  • 3-Hydroxypyrrolidin-1-yl Group: This is a tertiary amine with a secondary alcohol. It acts as a base.[2] If mixed with acidic waste, it will protonate. While this protonation itself is merely exothermic, the presence of the acid triggers the nitrile hydrolysis risk described above.

The "Cyanide Trap" Mechanism

In a mixed-waste container (e.g., "Organic Waste A"), researchers often dump acidic aqueous layers (e.g., from HCl workups) and organic solvents together.

  • Scenario: You add 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile to a waste drum containing residual acid.

  • Reaction:

    
     (Slow hydrolysis) OR direct release of HCN if metal salts are present.
    
  • Result: Delayed evolution of toxic gas in a sealed drum.

Part 2: The Self-Validating Segregation System

We utilize a Self-Validating System for disposal. This means the physical protocol prevents chemical incompatibility.

The Compatibility Matrix
Waste StreamStatusRationale
Stream A: Halogenated Organics CONDITIONAL Only if pH is Neutral/Basic.
Stream B: Non-Halogenated Organics PREFERRED Ideal for incineration. Must be Neutral/Basic.
Stream C: Aqueous Acid FORBIDDEN High risk of HCN generation.
Stream D: Oxidizers FORBIDDEN Potential for violent reaction with the pyrrolidine amine.
Visual Logic: The Segregation Workflow

DisposalWorkflow Start Waste Generation: 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Gloves, Weigh Boats, Silica) CheckState->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) CheckState->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging LabelSolid Label: 'Toxic Solid - Nitrile Contaminated' Bagging->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate PHCheck CRITICAL STEP: Check pH of Receiving Container Liquid->PHCheck Acidic pH < 7 (Acidic) PHCheck->Acidic Detected Basic pH ≥ 7 (Neutral/Basic) PHCheck->Basic Detected Stop STOP: Do NOT Add. Neutralize container or choose different stream. Acidic->Stop Proceed Add to Container Basic->Proceed LabelLiquid Label: 'Organic Waste - Basic/Nitrile' DO NOT ADD ACID Proceed->LabelLiquid LabelLiquid->Incinerate

Figure 1: Decision tree for the safe disposal of nitrile-amine derivatives, emphasizing the critical pH check.

Part 3: Detailed Operational Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Use this for reaction mixtures, rotary evaporator condensates, and rinsates.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers due to potential amine-metal complexation.

  • Validation Step (The "Litmus Test"):

    • Before pouring, dip a pH strip into the receiving waste carboy.

    • Requirement: pH must be ≥ 7 .

    • Corrective Action: If the waste stream is acidic, add saturated Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ) to the carboy until neutral/basic before adding the nitrile.
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream (e.g., do not mix acetone rinsates with chloroform if your facility segregates halogenated/non-halogenated).

  • Labeling:

    • Standard Hazardous Waste Label.

    • Constituents: "Benzonitrile derivative, Organic Solvents."

    • Hazard Checkboxes: Toxic, Irritant.

    • Explicit Warning: Write "CONTAINS NITRILES - DO NOT ACIDIFY" in the comments section.

Protocol B: Solid Waste (Contaminated Consumables)

Use this for silica gel, filter paper, gloves, and paper towels.

  • Primary Containment: Place waste immediately into a clear 4-mil polyethylene bag.

  • Sealing: Twist and tape the neck of the bag (gooseneck seal) to prevent volatile emissions.

  • Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum.

  • Silica Gel Handling: If the compound was purified via column chromatography, the silica gel contains adsorbed nitrile.

    • Warning: Dry silica dust is an inhalation hazard. Wet the silica with water or ethyl acetate before bagging to suppress dust and reduce volatility.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the compound (e.g., Acetone or Methanol).

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (See Protocol A).

  • Defacing: Deface the label and mark as "Empty."

  • Disposal: Discard uncapped in standard glass/plastic recycling or trash, depending on institutional policy for "P-listed" vs. "U-listed" analogs (Treat as hazardous if unsure) [2].

Part 4: Emergency Contingencies

Spill Cleanup (Small Scale < 100 mL/g)
  • Evacuate & Ventilate: Clear the immediate area. Nitriles can have a pungent almond-like odor; if detected, respiratory protection is required.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Neutralization (The "No-Acid" Rule):

    • DO NOT use standard "Acid Spill Kits."

    • Absorb liquids with vermiculite, dry sand, or specific organic spill pads.

  • Decontamination: Wash the surface with a mild soap and water solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Chemical Compatibility Logic

Compatibility Target 2-((3-Hydroxypyrrolidin- 1-yl)methyl) benzonitrile Acid Acids (HCl, H2SO4) Target->Acid HCN Release (Toxic Gas) Oxidizer Strong Oxidizers (H2O2, HNO3) Target->Oxidizer Exothermic/ Violent Base Bases (NaOH, KOH) Target->Base Compatible Solvent Organic Solvents (MeOH, DCM) Target->Solvent Compatible

Figure 2: Compatibility matrix highlighting the forbidden interactions with acids and oxidizers.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Link

  • Code of Federal Regulations. (2024). Identification and Listing of Hazardous Waste: Discarded Commercial Chemical Products. 40 CFR § 261.33. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Benzonitrile Derivatives. Link

Sources

Handling

Personal protective equipment for handling 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Executive Safety Summary (At-a-Glance) 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6) is a bifunctional pharmaceutical intermediate containing a benzonitrile core and a pyrrolidine moiety.[1] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (At-a-Glance)

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1353945-70-6) is a bifunctional pharmaceutical intermediate containing a benzonitrile core and a pyrrolidine moiety.[1] This structural combination dictates a dual-hazard profile: potential metabolic cyanide release (nitrile) and caustic/irritant properties (pyrrolidine amine).[1]

  • Primary Risks: Acute toxicity (oral/dermal), severe eye irritation, respiratory sensitization.

  • Critical Control: Handle strictly within a Chemical Fume Hood or Powder Containment Enclosure .

  • Immediate Action: If exposed, wash immediately with soap and water.[2][3] If ingested, seek medical attention immediately; treat as a potential nitrile/cyanide precursor.[3]

Hazard Identification & Risk Assessment

To understand the safety protocols, we must deconstruct the molecule into its pharmacophore hazards. This "Structure-Activity Relationship" (SAR) analysis drives our PPE choices.[1]

Functional GroupAssociated HazardSafety Implication
Benzonitrile Motif Systemic Toxicity: Nitriles can metabolize in the liver to release cyanide ions (

), causing cellular hypoxia.[1]
Skin Absorption Risk: Standard nitrile gloves may offer insufficient protection for prolonged contact.
Pyrrolidine Ring Corrosivity/Irritation: Secondary amines are basic (

) and lipophilic.
Eye/Mucous Membrane Damage: Dust is highly irritating to respiratory tracts.
Benzylic Carbon Reactivity: The methylene bridge makes the compound susceptible to oxidation.Storage: Keep under inert atmosphere (

or

) to prevent degradation into toxic byproducts.[3]

Senior Scientist Note: Treat this compound as a Control Band 3 (PB-3) agent (


 OEL) until specific toxicology data proves otherwise.[1] This conservative approach prevents occupational sensitization.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix specifically designed for nitrogen-containing aromatic heterocycles .

Hand Protection (The "Double-Glove" Protocol)
  • Inner Glove: Disposable Nitrile (4 mil).

  • Outer Glove: Extended-cuff Nitrile (8 mil) or Silver Shield® (Laminate) if handling solutions in organic solvents (DCM/THF).[1]

  • Rationale: Benzonitriles can permeate thin nitrile rubber. The laminate layer provides broad chemical resistance, while the inner glove protects against incidental contamination during doffing.

Respiratory & Body Protection[1][2][3][4][5][6][7][8][9]
PPE CategoryMinimum RequirementEnhanced Requirement (High Quantity >10g)
Respiratory N95 / P2 Respirator (if handling solid outside hood).[1]PAPR (Powered Air Purifying Respirator) with HEPA cartridges.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust risks.Face Shield + Goggles.[4][5][6]
Body Lab Coat (Polyester/Cotton blend).Tyvek® Coveralls (Disposable) with sleeve covers.

Operational Protocol: Safe Handling Workflow

This workflow ensures containment from storage to reaction.

HandlingWorkflow cluster_containment Critical Control Zone (Fume Hood) Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Cool, Dry, Inert Gas) Receipt->Storage Log into Inventory Transfer 3. Weighing/Transfer (Fume Hood ONLY) Storage->Transfer Transport in Secondary Container Reaction 4. Reaction Setup (Closed Vessel) Transfer->Reaction Dissolve immediately Waste 5. Disposal (Segregated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the Critical Control Zone for handling 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify Fume Hood velocity is

      
       fpm.
      
    • Place a disposable absorbent pad (benchkote) in the work area to capture minor spills.

    • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.

  • Weighing & Transfer:

    • Never weigh on an open bench.

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) to sequester the dust hazard.

  • In-Process Safety:

    • If heating is required, ensure a reflux condenser is attached before heating to prevent nitrile vapor release.

    • Incompatibility Alert: Do NOT mix with strong acids (e.g., HCl,

      
      ) without temperature control. While the amine will protonate, the nitrile group can hydrolyze or react violently under harsh acidic conditions.
      

Emergency Response: Spill & Exposure

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop (No Dust) 3. Wipe with 10% Bleach Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Neutralize (if acidic) 3. Double Bag Waste Liquid->ActionLiquid

Figure 2: Decision logic for spill remediation. Note the "Dampen" step for solids to prevent dust inhalation.[1]

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[2][3][7] The basic pyrrolidine moiety can cause corneal opacity; speed is critical.

  • Skin Contact: Wash with soap and water.[2][3][4][8][9][10] Do not use alcohol (increases skin permeability of nitriles).

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Disposal & Waste Management

Proper disposal is legally mandated and ethically required to prevent environmental cyanogen release.

  • Segregation:

    • Stream A: Non-Halogenated Organic (if dissolved in Acetone/MeOH).

    • Stream B: Halogenated Organic (if dissolved in DCM).

    • Labeling: Clearly tag as "Contains Nitriles & Amines - Toxic" .[1]

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.

  • Neutralization (Optional Pre-treatment):

    • Treating waste with alkaline bleach (Sodium Hypochlorite at pH >10) can oxidize the nitrile, but this should only be done by waste management professionals due to exotherm risks. Standard lab protocol is to segregate and ship. [1]

References

  • PubChem. Compound Summary: Benzonitrile Derivatives. National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles.[8][9] United States Department of Labor. Available at: [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling. (Industry Standard for Banding). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.